Product packaging for Veliparib(Cat. No.:CAS No. 912444-00-9)

Veliparib

Katalognummer: B1684213
CAS-Nummer: 912444-00-9
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: JNAHVYVRKWKWKQ-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Veliparib is a benzimidazole substituted with a carbamoyl group at C-4 and a (2R)-2-methylpyrrolidin-2-yl moiety at C-2. It is a potent, orally bioavailable PARP inhibitor. It has a role as an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor.
This compound is a poly(ADP-ribose) polymerase (PARP) -1 and -2 inhibitor with chemosensitizing and antitumor activities. With no antiproliferative effects as a single agent at therapeutic concentrations, ABT-888 inhibits PARPs, thereby inhibiting DNA repair and potentiating the cytotoxicity of DNA-damaging agents. PARP nuclear enzymes are activated by DNA single or double strand breaks, resulting in the poly(ADP-ribosyl)ation of other nuclear DNA binding proteins involved in DNA repair;  poly(ADP-ribosyl)ation contributes to efficient DNA repair and to survival of proliferating cells exposed to mild genotoxic stresses as induced by as oxidants, alkylating agents or ionizing radiation.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 34 investigational indications.
an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N4O B1684213 Veliparib CAS No. 912444-00-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAHVYVRKWKWKQ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238456
Record name Veliparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912444-00-9
Record name Veliparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912444-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Veliparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912444009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veliparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Veliparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VELIPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01O4K0631N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Veliparib: A Technical Guide to its Role in PARP-1 and PARP-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core mechanisms of Veliparib (ABT-888), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. This compound's role in disrupting DNA repair pathways has positioned it as a significant agent in oncology research, particularly in the context of synthetic lethality and as a potentiator of DNA-damaging therapies. This document provides a detailed overview of its mechanism of action, quantitative inhibitory data, experimental protocols, and the signaling pathways it modulates.

Introduction to this compound and PARP Inhibition

The PARP family of proteins comprises over 15 enzymes involved in various cellular processes, including DNA repair, cell cycle regulation, and transcription.[1] PARP-1 is the most abundant and well-characterized member, playing a critical role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1] Upon detecting a DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage.[2][3]

This compound is a small-molecule inhibitor that targets the catalytic activity of both PARP-1 and PARP-2.[1][4][5] By blocking PARP, this compound prevents the repair of SSBs.[1] These unrepaired SSBs can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[1] In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with defects in the HR pathway, such as those with mutations in the BRCA1 or BRCA2 genes, the accumulation of DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1] This concept, where the simultaneous loss of two pathways leads to cell death while the loss of either one alone is viable, is known as synthetic lethality.[1][5]

Chemical and Physical Properties

This compound is a benzimidazole derivative with potent, orally bioavailable PARP inhibitory activity.[6]

PropertyValueSource
Chemical Name 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide[1][4][6]
Molecular Formula C₁₃H₁₆N₄O[6]
Molecular Weight 244.29 g/mol [6][7]

Mechanism of Action

This compound functions primarily as a catalytic inhibitor of PARP-1 and PARP-2.[1][4][7][8][9] It competes with the native substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of the PARP enzymes, thereby preventing the synthesis of PAR chains.[2][3]

A key aspect of PARP inhibitor mechanism is "PARP trapping," where the inhibitor not only blocks catalytic activity but also traps the PARP enzyme on the DNA at the site of a break.[2][10][11] These trapped PARP-DNA complexes are considered more cytotoxic than the unrepaired SSBs alone, as they can physically obstruct DNA replication and transcription.[10][12] Compared to other clinical PARP inhibitors like niraparib and olaparib, this compound is considered a potent catalytic inhibitor but a relatively weak PARP trapper.[1][10][11]

The inhibition of PARP by this compound leads to the potentiation of DNA-damaging agents like chemotherapy and radiation.[12][13] By preventing the repair of DNA lesions induced by these agents, this compound enhances their cytotoxic effects.[12]

Mechanism of this compound Action cluster_normal Normal PARP Function cluster_inhibition This compound Inhibition cluster_fate Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_SSB->PARP1_2 recruits PAR PAR Chains PARP1_2->PAR synthesizes Replication DNA Replication PARP1_2->Replication unrepaired SSBs lead to NAD NAD+ NAD->PARP1_2 substrate BER_Factors Base Excision Repair (BER) Factors PAR->BER_Factors recruits SSB_Repair SSB Repair BER_Factors->SSB_Repair SSB_Repair->Replication allows normal DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB Apoptosis Apoptosis DNA_DSB->Apoptosis in HR-deficient cells HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair repaired by This compound This compound This compound->PARP1_2 inhibits Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: Mechanism of this compound Action on the DNA Damage Response.

Quantitative Data

Inhibitory Activity of this compound

This compound demonstrates potent inhibition of both PARP-1 and PARP-2 enzymes in cell-free assays.

TargetParameterValue (nM)Assay TypeSource
PARP-1 Kᵢ5.2Cell-free[1][4][7][8][9]
PARP-2 Kᵢ2.9Cell-free[1][4][7][8][9]
PARP-1 IC₅₀1.42Cell-free (Transcreener)[14]
PARP-2 IC₅₀1.5Cell-free (Transcreener)[14]
PARP Activity EC₅₀2C41 Cells[7][9]
In Vitro Cellular Activity

The cytotoxic effect of this compound as a single agent is often modest, but it significantly enhances the effects of DNA-damaging agents.

Cell LineAssay TypeIC₅₀ (µM)NotesSource
JurkatCell Viability (MTS)3Single agent, 96 hrs[8]
A4-FukGrowth Inhibition43.57Single agent[7]
JVM-2Growth Inhibition42.92Single agent[7]
MOLT-4Growth Inhibition42.25Single agent[7]
NTERA-2 CisRCell ViabilityNot specifiedSynergistic with cisplatin (0.1 µg/ml) and this compound (75 µM)[15]

Experimental Protocols

Cell-Free PARP Inhibition Assay

This protocol describes a method to determine the inhibitory constant (Kᵢ) or IC₅₀ of this compound against purified PARP-1 and PARP-2 enzymes.

Workflow: Cell-Free PARP Inhibition Assay start Start prepare_reagents Prepare Assay Buffer (50 mM Tris, 1 mM DTT, etc.) start->prepare_reagents add_components Add Components to Plate: - Buffer - Biotinylated Histone H1 (substrate) - slDNA (activator) - [3H]NAD+ (substrate) - this compound (test compound) prepare_reagents->add_components add_enzyme Add PARP-1 or PARP-2 Enzyme to Initiate Reaction add_components->add_enzyme incubate Incubate at Room Temperature add_enzyme->incubate terminate Terminate Reaction (e.g., with 1.5 mM Benzamide) incubate->terminate transfer Transfer to Streptavidin-Coated Plates terminate->transfer wash Wash to Remove Unbound [3H]NAD+ transfer->wash measure Measure Incorporated Radioactivity (Scintillation Counting) wash->measure analyze Analyze Data (Calculate % Inhibition, IC50/Ki) measure->analyze end End analyze->end

Caption: Workflow for a typical cell-free PARP inhibition assay.

Methodology:

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris (pH 8.0) and 1 mM DTT.[7]

  • Reaction Mixture: In a 96-well plate, combine the assay buffer with 200 nM biotinylated histone H1 (as a PAR acceptor), 200 nM single-stranded DNA (slDNA, to activate PARP), and 1.5 µM [³H]NAD⁺ (the radiolabeled substrate).[7][9]

  • Compound Addition: Add serial dilutions of this compound or a vehicle control to the wells.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant PARP-1 (e.g., 1 nM) or PARP-2 (e.g., 4 nM) enzyme.[7][9]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding a potent PARP inhibitor at a high concentration, such as 1.5 mM benzamide.[7][9]

  • Capture: Transfer the reaction mixture to a streptavidin-coated plate (e.g., FlashPlate) to capture the biotinylated histones.

  • Detection: After washing away unincorporated [³H]NAD⁺, measure the radioactivity of the captured PARylated histones using a microplate scintillation counter.[7][9]

  • Analysis: Calculate the percentage of PARP inhibition relative to the vehicle control and determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol outlines the use of a luminescent assay to measure the effect of this compound, alone or in combination with other agents, on the viability of cancer cell lines.

Workflow: Cell Viability Assay (CellTiter-Glo) start Start seed_cells Seed Cells in 96-well Plate (e.g., 3x10³ - 5x10³ cells/well) start->seed_cells incubate_overnight Incubate Overnight to Allow Adherence seed_cells->incubate_overnight treat_cells Treat Cells with Serial Dilutions of: - this compound - Chemotherapeutic Agent - Combination incubate_overnight->treat_cells incubate_treatment Incubate for Treatment Period (e.g., 72 hours) treat_cells->incubate_treatment add_reagent Add CellTiter-Glo™ Reagent incubate_treatment->add_reagent incubate_reagent Incubate to Stabilize Signal (e.g., 10 min at RT) add_reagent->incubate_reagent measure_luminescence Measure Luminescence (Plate Reader) incubate_reagent->measure_luminescence analyze_data Analyze Data (Calculate % Viability, IC50) measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a luminescent cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well white-walled plate at a density of 3,000–5,000 cells per well and allow them to adhere overnight.[15]

  • Treatment: Treat the cells with various concentrations of this compound, a DNA-damaging agent (e.g., cisplatin), or a combination of both.[15] Include a vehicle-only control.

  • Incubation: Incubate the treated cells for a specified duration, typically 72 hours.[15]

  • Reagent Addition: Add a luminescent cell viability reagent, such as CellTiter-Glo™, to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[15]

  • Signal Stabilization: Incubate the plate at room temperature for approximately 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.[15]

  • Analysis: Normalize the data to the vehicle-treated control cells to determine the relative cell viability and calculate IC₅₀ values.

Signaling Pathways Modulated by this compound

Disruption of Base Excision Repair

This compound's primary mechanism involves the direct inhibition of PARP-1 and PARP-2, which are essential for the Base Excision Repair (BER) pathway that resolves single-strand DNA breaks.

This compound's Disruption of Base Excision Repair DNA_Damage DNA Damage (e.g., oxidation, alkylation) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1 PARP-1 SSB->PARP1 binds to PARylation Auto-PARylation PARP1->PARylation triggers Inhibition Catalytic Inhibition PARP1->Inhibition Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Recruitment Repair_Complex BER Repair Complex Forms Recruitment->Repair_Complex SSB_Repaired SSB Repaired Repair_Complex->SSB_Repaired This compound This compound This compound->PARP1 No_PAR No PAR Synthesis Inhibition->No_PAR No_Recruitment Repair Proteins Not Recruited No_PAR->No_Recruitment Persistent_SSB Persistent SSB No_Recruitment->Persistent_SSB Replication_Fork Replication Fork Collapse Persistent_SSB->Replication_Fork encounters DSB Double-Strand Break (DSB) Replication_Fork->DSB

Caption: Disruption of the Base Excision Repair pathway by this compound.
Synthetic Lethality in HR-Deficient Cells

The clinical efficacy of PARP inhibitors like this compound is most pronounced in tumors with a pre-existing defect in the Homologous Recombination (HR) repair pathway, a prime example of synthetic lethality.

Synthetic Lethality with this compound cluster_hr_proficient HR-Proficient Cell (e.g., BRCA Wild-Type) cluster_hr_deficient HR-Deficient Cell (e.g., BRCA Mutant) This compound This compound PARP_Inhibition PARP Inhibition This compound->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation DSB_Formation DSB Formation (at Replication Fork) SSB_Accumulation->DSB_Formation HR_Repair_P Functional HR Repair (BRCA1, BRCA2, etc.) DSB_Formation->HR_Repair_P HR_Repair_D Defective HR Repair DSB_Formation->HR_Repair_D DSB_Repair_P DSBs Repaired HR_Repair_P->DSB_Repair_P Survival_P Cell Survival DSB_Repair_P->Survival_P DSB_Repair_D DSBs Unrepaired HR_Repair_D->DSB_Repair_D Apoptosis_D Genomic Instability & Apoptosis DSB_Repair_D->Apoptosis_D

Caption: The principle of synthetic lethality in HR-deficient cells.

Conclusion

This compound is a potent catalytic inhibitor of PARP-1 and PARP-2, disrupting the repair of single-strand DNA breaks. This mechanism not only forms the basis for its single-agent activity in tumors with homologous recombination deficiencies through synthetic lethality but also establishes its role as a powerful sensitizer to chemotherapy and radiation. While its PARP-trapping potential is less pronounced than other inhibitors, its well-characterized inhibitory profile and oral bioavailability have made it a valuable tool in numerous clinical trials.[1][4][5][16][17][18] The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further understand and exploit the therapeutic potential of PARP inhibition.

References

Veliparib: A Technical Guide to its Radiosensitizing Potential in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veliparib (ABT-888) is an orally bioavailable, potent small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.[1] By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs).[1] In tumor cells with pre-existing defects in DSB repair pathways, such as homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), this accumulation of DSBs can lead to synthetic lethality.[1] Furthermore, the inhibition of PARP-mediated DNA repair can sensitize cancer cells to the DNA-damaging effects of ionizing radiation, making this compound a promising radiosensitizing agent across a variety of solid tumors.[1][2] This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the role of this compound as a radiosensitizer, details key experimental methodologies, and visualizes the underlying mechanisms and workflows.

Mechanism of Action: Radiosensitization through PARP Inhibition

Ionizing radiation induces a variety of DNA lesions, including SSBs and DSBs. The cytotoxic effects of radiation are primarily attributed to unrepaired or misrepaired DSBs. PARP enzymes are rapidly activated by DNA strand breaks and play a crucial role in the repair of SSBs.[3] By inhibiting PARP, this compound potentiates the effects of radiation through several mechanisms:

  • Inhibition of Single-Strand Break Repair: this compound blocks the catalytic activity of PARP, preventing the synthesis of poly(ADP-ribose) chains that are necessary to recruit other DNA repair proteins to the site of damage. This leads to the persistence of SSBs.[1]

  • Conversion of SSBs to DSBs: During DNA replication, unrepaired SSBs can be converted into DSBs when encountered by the replication machinery. These replication-associated DSBs are particularly toxic to cells.

  • Impairment of Double-Strand Break Repair: While PARP is primarily involved in SSB repair, it also has roles in DSB repair pathways, including non-homologous end joining (NHEJ).[3] this compound's potentiation of fractionated radiation suggests an impairment of both single- and double-strand break repair pathways.[1]

The following diagram illustrates the core mechanism of this compound-mediated radiosensitization.

Radiation Ionizing Radiation DNA_SSB DNA Single-Strand Breaks (SSBs) Radiation->DNA_SSB induces PARP PARP Activation DNA_SSB->PARP activates Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair (BER) PARP->BER initiates DNA_Repair DNA Repair BER->DNA_Repair leads to This compound This compound This compound->PARP inhibits DNA_DSB DNA Double-Strand Breaks (DSBs) Replication->DNA_DSB generates Cell_Death Cell Death / Apoptosis DNA_DSB->Cell_Death induces

Mechanism of this compound-Mediated Radiosensitization

Preclinical and Clinical Evidence: Quantitative Data Summary

This compound has been investigated as a radiosensitizing agent in a wide range of solid tumors in both preclinical models and clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: Preclinical Studies of this compound as a Radiosensitizer
Tumor TypeModel SystemThis compound DoseRadiation DoseKey FindingsReference(s)
Pancreatic Cancer MiaPaCa-2 orthotopic xenografts25 mg/kg5 GySignificant tumor growth inhibition and increased survival with combination therapy.[3]
Medulloblastoma D425 intracranial xenograftsNot specified18 Gy multifractionated CSISignificantly increased survival with combination therapy compared to CSI alone.[4][5][6][7]
Colorectal Cancer CT26 and MC38 cell linesNot specifiedNot specifiedPotent radiosensitization observed in both cell lines.[8][9]
Endometrial Cancer Ishikawa cell xenograftsNot specified2 GyEnhanced radiosensitization with a ratio of 1.229.[10]
Small Cell Lung Cancer NCI-H446 and NCI-H82 cell lines1.6 µmol/L and 800 nmol/LNot specifiedTalazoparib showed greater radiosensitization than this compound at equivalent enzymatic inhibitory concentrations.[11]
Table 2: Clinical Trials of this compound with Radiotherapy
Tumor TypePhaseNThis compound DoseRadiation RegimenKey OutcomesReference(s)
Glioblastoma (Newly Diagnosed) I2410 mg BID (reduced)Standard RT with TemozolomideCombination with RT was severely myelosuppressive, even at reduced doses; trial terminated.[12][13][14]
Non-Small Cell Lung Cancer (Brain Metastases) II30750 mg or 200 mg BID30 Gy in 10 fractions (WBRT)No statistically significant difference in overall survival compared to placebo.[2][15]
Rectal Cancer (Locally Advanced) I32Dose escalation50.4 Gy in 28 fractions with capecitabinePathological complete response rate of 28%; 73% of patients had histologic downstaging.[16]
Inflammatory/Locally Recurrent Breast Cancer I3050, 100, 150, or 200 mg BID50 Gy + 10 Gy boostRate of severe acute toxicity was relatively low; recommended phase II dose of 50 mg BID due to late toxicities.[17]
Pancreatic Cancer (Locally Advanced) I30MTD: 40 mg BID36 Gy in 15 fractions with gemcitabineMedian overall survival of 15 months; combination was safe and tolerable at the recommended phase 2 dose.[18][19]
Head and Neck Squamous Cell Carcinoma INot specifiedRP2D: 350 mg BIDWith induction carboplatin-paclitaxelCombination was well-tolerated; 24-month overall survival of 77.8%.[20]

Detailed Experimental Protocols

In Vitro Radiosensitization Assay (Clonogenic Survival)

This protocol is a generalized representation based on methodologies described for medulloblastoma and other cancer cell lines.[4][6][7]

  • Cell Culture: Human cancer cell lines (e.g., D425 for medulloblastoma) are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are seeded for clonogenic assay. After 24 hours, cells are treated with a predetermined concentration of this compound or vehicle control.

  • Irradiation: Following a pre-incubation period with this compound (e.g., 1 hour), cells are irradiated with single doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) using a linear accelerator.

  • Colony Formation: After irradiation, cells are incubated for a period allowing for colony formation (typically 10-14 days).

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing ≥50 cells are counted.

  • Data Analysis: The surviving fraction for each treatment group is calculated by normalizing to the plating efficiency of non-irradiated control cells. Dose-enhancement ratios are calculated to quantify the radiosensitizing effect.

The following diagram outlines the experimental workflow for a clonogenic survival assay.

Start Start Culture Culture Cancer Cell Lines Start->Culture Seed Seed Cells for Clonogenic Assay Culture->Seed Treat Treat with this compound or Vehicle Seed->Treat Irradiate Irradiate with Varying Doses Treat->Irradiate Incubate Incubate for 10-14 Days Irradiate->Incubate Fix_Stain Fix and Stain Colonies Incubate->Fix_Stain Count Count Colonies (>=50 cells) Fix_Stain->Count Analyze Calculate Surviving Fraction and Dose-Enhancement Ratio Count->Analyze End End Analyze->End

Clonogenic Survival Assay Workflow
In Vivo Xenograft Studies

This protocol is a composite based on studies in pancreatic cancer and medulloblastoma.[3][4][6][7]

  • Animal Models: Athymic nude mice are used.

  • Tumor Implantation: Human cancer cells (e.g., MiaPaCa-2 for pancreatic cancer, D425 for medulloblastoma) are implanted orthotopically or subcutaneously.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly using methods such as bioluminescence imaging or caliper measurements.

  • Treatment Groups: Once tumors reach a specified size, animals are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound plus radiation.

  • Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., 25 mg/kg daily).

  • Irradiation: Tumors are irradiated with a prescribed dose and fractionation schedule (e.g., 5 Gy single dose or 18 Gy multifractionated).

  • Endpoint Analysis: Primary endpoints typically include tumor growth delay and overall survival. Secondary endpoints may involve immunohistochemical analysis of tumor tissue for markers of apoptosis (e.g., cleaved caspase-3) and DNA damage (e.g., γH2AX).

The following diagram depicts the workflow for in vivo xenograft studies.

Start Start Implant Implant Human Tumor Cells into Mice Start->Implant Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize into Treatment Groups Monitor->Randomize Treat Administer this compound and/or Radiation Randomize->Treat Measure Measure Tumor Growth and Survival Treat->Measure Analyze Analyze Data and Perform Immunohistochemistry Measure->Analyze End End Analyze->End Radiation Ionizing Radiation DNA_Damage DNA Damage (SSBs & DSBs) Radiation->DNA_Damage PARP PARP DNA_Damage->PARP activates ATM p-ATM DNA_Damage->ATM activates Repair_Failure DNA Repair Failure PARP->Repair_Failure inhibition leads to This compound This compound This compound->PARP inhibits CHK p-CHK1/CHK2 ATM->CHK p53 p53 CHK->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis prolonged arrest leads to Repair_Failure->ATM sustained activation

References

Exploring Veliparib in Novel Cancer Cell Line Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Veliparib (ABT-888), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. This document details this compound's mechanism of action, experimental protocols for its assessment in cancer cell lines, and quantitative data from various in vitro studies. It is intended to serve as a comprehensive resource for researchers investigating PARP inhibitors in novel cancer models.

Introduction to this compound

This compound is an oral small-molecule inhibitor of PARP-1 and PARP-2, enzymes critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept, known as synthetic lethality, is the primary rationale for using PARP inhibitors in HR-deficient tumors. Preclinical studies have shown that this compound can potentiate the effects of DNA-damaging agents, such as platinum-based chemotherapy and radiation, expanding its potential application to a broader range of solid tumors.[1]

Mechanism of Action and Signaling Pathway

This compound competitively inhibits the binding of NAD+ to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of poly(ADP-ribose) (PAR) chains at sites of DNA damage. This inhibition disrupts the recruitment of DNA repair proteins, stalling the repair of SSBs. While some PARP inhibitors also "trap" the PARP enzyme on DNA, creating a toxic protein-DNA complex, this compound is known to have weaker trapping efficiency compared to other inhibitors like olaparib or talazoparib.[2] The primary mechanism relies on catalytic inhibition, leading to the accumulation of SSBs which collapse replication forks, generating DSBs. In HR-deficient cells, the inability to repair these DSBs results in apoptosis.

Veliparib_Mechanism_of_Action cluster_0 Normal DNA Repair (HR Proficient) cluster_1 This compound Action (HR Deficient) DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP BER Base Excision Repair (BER) PARP->BER SSB_Repair SSB Repaired BER->SSB_Repair Cell_Survival_1 Cell Survival SSB_Repair->Cell_Survival_1 This compound This compound PARP_Inhibition PARP Inhibition This compound->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mut) DSB->HR_Deficiency Apoptosis Apoptosis HR_Deficiency->Apoptosis DNA_Damage_2 DNA Single-Strand Break (SSB) DNA_Damage_2->PARP_Inhibition

This compound's mechanism of synthetic lethality in HR-deficient cancer cells.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize quantitative data from preclinical studies of this compound in various cancer cell line models.

Table 1: Single-Agent this compound IC50 Values in Pancreatic Cancer Cell Lines
Cell LineTypeThis compound IC50 (µM)Reference
CFPAC-1Ductal Adenocarcinoma52.6[3]
BxPC-3Adenocarcinoma100.9[3]
HPACDuctal Adenocarcinoma102.0[3]

Data derived from 72-hour MTT assays.[3]

Table 2: Potentiation of Chemotherapy by this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Cell LineERCC1 StatusCombinationCombination Index (CI)InterpretationReference
HCC827LowThis compound (50 µM) + Cisplatin (1 µM)< 0.99Synergism[4]
PC9LowThis compound (50 µM) + Cisplatin (3 µM)< 0.70Strong Synergism[4]
A549HighThis compound (50 µM) + Cisplatin (10 µM)> 1.01Antagonism[4]
H157HighThis compound (50 µM) + Cisplatin (10 µM)> 1.01Antagonism[4]

CI values calculated from clonogenic survival assays. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]

Table 3: Synergistic Effects of this compound and Cisplatin in Germ Cell Tumor Cell Lines
Cell LineCombinationEffect on Cell ViabilityCombination Index (CI)InterpretationReference
NTERA-2 CisRThis compound (75 µM) + Cisplatin (0.1 µg/ml)34% reduction< 1.0Synergism[5][6]
NCCIT CisRThis compound + CisplatinNo sensitization> 1.0Antagonism[5][6]

Data derived from luminescent cell viability assays after 3 days of treatment.[5][6]

Table 4: this compound in Combination with Temozolomide (TMZ) in Glioblastoma (GBM) Cell Lines
Cell LineTMZ SensitivityCombinationEffectReference
U251SensitiveThis compound (10 µM) + TMZ (100 µM)Enhanced cytotoxicity[1]
U251TMZResistantThis compound (10 µM) + TMZ (100 µM)Enhanced cytotoxicity[1]
T98GResistantThis compound (10 µM) + TMZ (100 µM)Enhanced cytotoxicity[1]

This compound enhanced TMZ cytotoxicity in all tested GBM models in vitro, with more pronounced effects in TMZ-resistant lines.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical studies. The following sections outline standard protocols for key experiments used to evaluate this compound.

Cell Viability Assay (MTT/MTS or Luminescent-Based)

This assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound, alone or in combination with another agent (e.g., cisplatin). Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Reagent Addition:

    • For MTT: Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/ml) to each well. Incubate for 3-4 hours. Add 150 µL of MTT solvent (e.g., DMSO) to dissolve the formazan crystals.

    • For Luminescent (e.g., CellTiter-Glo®): Equilibrate the plate and reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • MTT: Read the absorbance at 570 nm using a microplate reader.

    • Luminescent: Measure luminescence using a plate reader (e.g., GloMax).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves and determine IC50 values using appropriate software (e.g., GraphPad Prism).

Clonogenic Survival Assay

This assay assesses the ability of a single cell to undergo indefinite proliferation to form a colony, providing a measure of long-term cytotoxicity.

Protocol:

  • Cell Seeding: Seed a low, predetermined number of cells (e.g., 200-2000 cells/well, dependent on cell line) into 6-well plates.

  • Drug Treatment: Allow cells to adhere, then treat with this compound and/or other agents (e.g., radiation, cisplatin) for a specified duration (e.g., 24 hours). For combination studies, cells are often pre-incubated with this compound for 2 hours before adding the second agent.

  • Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate for 8-21 days, allowing colonies to form.

  • Fixing and Staining:

    • Carefully remove the medium and wash the wells with PBS.

    • Fix the colonies with 100% methanol for 20 minutes.

    • Remove methanol and stain with 0.5% crystal violet solution for 15-30 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count colonies containing ≥50 cells either manually or using an automated colony counter.

  • Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot survival curves to assess the long-term impact of the treatment.

Western Blot for DNA Damage Markers

This technique is used to detect and quantify proteins involved in the DNA damage response, such as PARP and γH2AX (a marker for DSBs).

Protocol:

  • Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-γH2AX, anti-PARP, anti-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control (e.g., Actin or GAPDH).

Experimental_Workflow cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Data Collection cluster_analysis Phase 4: Data Analysis Start Select Novel Cancer Cell Line Culture Cell Culture & Expansion Start->Culture Seed Seed Cells for Assay (e.g., 96-well, 6-well) Culture->Seed Treat Treat with this compound (± Chemo/Radiation) Seed->Treat Incubate Incubate (24h to 21 days) Treat->Incubate Viability Viability Assay (MTT / Titer-Glo) Incubate->Viability Clonogenic Clonogenic Assay (Fix & Stain) Incubate->Clonogenic Western Western Blot (Protein Extraction) Incubate->Western Analysis Calculate IC50, Surviving Fraction, Protein Expression Viability->Analysis Clonogenic->Analysis Western->Analysis Conclusion Draw Conclusions on Efficacy Analysis->Conclusion

A typical experimental workflow for evaluating this compound in cancer cell lines.

Mechanisms of Resistance to this compound

Despite initial responses, cancer cells can develop resistance to PARP inhibitors. Understanding these mechanisms is critical for developing strategies to overcome them.

  • Restoration of Homologous Recombination: Secondary or reversion mutations in BRCA1/2 can restore their function, re-establishing HR proficiency and thus resistance to PARP inhibitors.

  • Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of this compound, diminishing its efficacy.

  • Replication Fork Stabilization: Mechanisms that protect stalled replication forks from degradation can prevent the formation of lethal DSBs, conferring resistance.

  • Loss of Key Proteins: Silencing of genes like SLFN11 has been shown to confer resistance to PARP inhibitors by affecting DNA damage repair and replication stress.

Veliparib_Resistance_Mechanisms cluster_resistance Potential Resistance Pathways Veliparib_Treatment This compound Treatment in HR-Deficient Cell Restore_HR Restoration of HR (e.g., BRCA Reversion Mutation) Veliparib_Treatment->Restore_HR leads to Efflux_Pump Upregulation of Drug Efflux Pumps (ABCB1) Veliparib_Treatment->Efflux_Pump induces Fork_Stabilization Replication Fork Stabilization Veliparib_Treatment->Fork_Stabilization selects for SLFN11_Loss Loss of SLFN11 Expression Veliparib_Treatment->SLFN11_Loss selects for Resistance Drug Resistance & Cell Survival Restore_HR->Resistance Efflux_Pump->Resistance Fork_Stabilization->Resistance SLFN11_Loss->Resistance

Key mechanisms leading to resistance against this compound therapy.

Conclusion and Future Directions

This compound continues to be a valuable tool in oncology research, particularly for its potential to sensitize tumors to conventional DNA-damaging therapies. The exploration of this compound in novel cancer cell line models, especially those with specific genetic backgrounds beyond BRCA mutations, is essential for identifying new patient populations that may benefit from this targeted therapy. Future research should focus on identifying predictive biomarkers of response and resistance, as well as exploring novel combination strategies to overcome acquired resistance. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to design and execute rigorous preclinical evaluations of this compound.

References

Methodological & Application

Application Notes and Protocols for Veliparib Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2][3] PARP enzymes are critical components of the cellular machinery for DNA single-strand break repair through the base excision repair pathway.[2] Inhibition of PARP by this compound leads to an accumulation of single-strand breaks, which can subsequently result in the formation of double-strand breaks during DNA replication.[2] In tumor cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inability to repair these double-strand breaks leads to genomic instability, cell cycle arrest, and ultimately apoptosis.[2] This concept of "synthetic lethality" forms the primary basis for the use of PARP inhibitors in oncology.[2][4]

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse xenograft models, a crucial preclinical step in evaluating its therapeutic potential. The information is intended to guide researchers in designing and executing robust in vivo studies.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound competitively inhibits the binding of NAD+ to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of poly(ADP-ribose) chains.[5] This action inhibits the recruitment of DNA repair proteins to sites of single-strand DNA damage. In cancer cells with competent HR repair, these lesions can be repaired. However, in HR-deficient tumors, the accumulation of unrepaired single-strand breaks leads to the collapse of replication forks and the formation of cytotoxic double-strand breaks, resulting in cell death.[2]

cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell DNA_damage_1 DNA Single-Strand Break PARP_activation_1 PARP Activation DNA_damage_1->PARP_activation_1 SSBR_1 Base Excision Repair (BER) PARP_activation_1->SSBR_1 DNA_repair_1 DNA Repair & Cell Survival SSBR_1->DNA_repair_1 DNA_damage_2 DNA Single-Strand Break PARP_inhibition PARP Inhibition DNA_damage_2->PARP_inhibition This compound This compound This compound->PARP_inhibition SSBR_block BER Blocked PARP_inhibition->SSBR_block DSB Replication Fork Collapse (Double-Strand Breaks) SSBR_block->DSB HR_deficient Defective Homologous Recombination (e.g., BRCA1/2 mutation) DSB->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Figure 1: Mechanism of action of this compound in HR-deficient cancer cells.

Quantitative Data from Preclinical Xenograft Studies

The efficacy of this compound, both as a monotherapy and in combination with other agents, has been evaluated in various mouse xenograft models. The following tables summarize key quantitative data from representative studies.

Cell Line Mouse Model This compound Dose & Schedule Combination Agent(s) Key Findings
SET2 (MPN) NOD/SCID/IL-2Rγnull (NSG)3 mg/kg daily, 5 days/week, intraperitonealBusulfan (25 mg/kg weekly)This compound alone did not improve survival. The combination of this compound and Busulfan significantly increased survival compared to Busulfan alone (p=0.02).[6]
NTERA-2 CisR (GCT) SCID beige25 mg/kg/day, intraperitonealCisplatin (3 mg/kg/day)The combination of this compound and Cisplatin did not inhibit the growth of cisplatin-resistant xenografts.[7]
MDA-MB-231 (TNBC) Beige SCID20 mg/kg or 60 mg/kg, three times daily for 3 days, oral gavageCarboplatin (60 mg/kg)This compound penetration into xenograft tumors was heterogeneous.[8]
HCC70 (TNBC) Beige SCID20 mg/kg or 60 mg/kg, three times daily for 3 days, oral gavageCarboplatin (60 mg/kg)This compound penetration into xenograft tumors was heterogeneous.[8]
MDA-MB-436 (TNBC) Beige SCID20 mg/kg or 60 mg/kg, three times daily for 3 days, oral gavageCarboplatin (60 mg/kg)This compound penetration into xenograft tumors was heterogeneous.[8]
BRCA1-deficient mammary tumors BRCA1Co/Co;MMTV-Cre;p53+/-100 mg/kg in diet, continuousNone (monotherapy)Continuous feeding of this compound significantly delayed tumor development.[9]
Ishikawa (Endometrial) Nude miceNot specified in vivo doseRadiotherapy (2 Gy x 5d)This compound enhanced the biological effects of irradiation by increasing DNA double-strand breaks and apoptosis-related protein expression.[10]

MPN: Myeloproliferative Neoplasm; GCT: Germ Cell Tumor; TNBC: Triple-Negative Breast Cancer

Experimental Protocols

General Considerations for Xenograft Studies
  • Animal Models: Immunodeficient mice such as NOD/SCID, NSG, or nude mice are commonly used to prevent rejection of human tumor xenografts.

  • Cell Lines: The choice of cell line is critical and should be based on the research question, considering factors such as the tumor type, genetic background (e.g., BRCA status), and sensitivity to DNA-damaging agents.

  • Tumor Implantation: Human tumor cells are typically implanted subcutaneously or orthotopically into the mice. For subcutaneous models, a suspension of 2 x 10^5 to 5 x 10^6 cells in a suitable medium (e.g., DMEM) with or without an extracellular matrix mixture is common.[6][7]

  • Monitoring: Tumor growth should be monitored regularly (e.g., weekly) by caliper measurements.[7][9] Animal health, including body weight, should also be monitored.

  • Ethical Considerations: All animal studies must be conducted in accordance with protocols approved by an Institutional Animal Care and Use Committee (IACUC).[9]

Protocol for this compound Administration

1. Materials:

  • This compound (ABT-888)

  • Vehicle for solubilization (e.g., sterile water, saline, or a specific formulation as recommended by the supplier)

  • Syringes and needles for administration (oral gavage or intraperitoneal injection)

  • Animal balance

  • Calipers for tumor measurement

2. This compound Preparation:

  • Prepare a stock solution of this compound at the desired concentration. The vehicle will depend on the route of administration. For oral administration, this compound can often be dissolved in sterile water. For intraperitoneal injection, a saline solution may be appropriate.

  • Ensure the final formulation is sterile and suitable for injection or oral gavage.

3. Dosing and Administration Schedule:

  • The dosage of this compound can range from 3 mg/kg to 100 mg/kg, depending on the study design and whether it is used as a single agent or in combination.[6][7][8][9]

  • The administration schedule can also vary, from daily injections for a set number of days per week to continuous administration in the diet.[6][9]

  • For oral gavage, carefully administer the calculated volume of this compound solution directly into the stomach of the mouse using a gavage needle.

  • For intraperitoneal injection, inject the this compound solution into the peritoneal cavity.

4. Combination Therapy:

  • If using this compound in combination with another agent, the timing of administration is crucial. The second agent (e.g., a chemotherapeutic) can be administered before, concurrently with, or after this compound. This will depend on the hypothesized mechanism of synergy.

5. Efficacy Assessment:

  • Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., using the formula: (Length x Width^2) / 2).

  • Monitor animal survival.

  • At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for biomarkers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3), or for pharmacokinetic analysis.[10]

start Start cell_culture Human Cancer Cell Culture start->cell_culture implantation Subcutaneous/Orthotopic Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound Administration (with/without Combination Agent) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Criteria Met (e.g., tumor size, study duration) monitoring->endpoint endpoint->monitoring No analysis Tumor Excision & Analysis (IHC, PK/PD, etc.) endpoint->analysis Yes data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for a this compound xenograft study.

Conclusion

This compound has demonstrated significant preclinical activity in various mouse xenograft models, particularly in tumors with underlying DNA repair defects and in combination with DNA-damaging agents. The protocols and data presented here provide a foundation for researchers to design and conduct in vivo studies to further explore the therapeutic potential of this compound. Careful consideration of the animal model, tumor cell line, and dosing regimen is essential for obtaining robust and reproducible results.

References

Application Notes and Protocols: Combining Veliparib with Cisplatin for In-Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in-vitro cytotoxicity assays to evaluate the synergistic effects of Veliparib, a PARP (poly(ADP-ribose) polymerase) inhibitor, in combination with the chemotherapeutic agent Cisplatin.

The combination of this compound and Cisplatin is a promising strategy in cancer therapy. Cisplatin induces DNA damage, primarily in the form of intra- and inter-strand crosslinks, which blocks DNA replication and transcription, ultimately leading to cell death.[1][2] this compound inhibits PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[1] The inhibition of PARP-mediated DNA repair can potentiate the cytotoxic effects of DNA-damaging agents like Cisplatin, particularly in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations.[1] This combination aims to create a "synthetic lethality" scenario, where the dual targeting of DNA repair pathways leads to enhanced cancer cell death.

Data Presentation: Summary of In-Vitro Studies

The following table summarizes quantitative data from various in-vitro studies investigating the combination of this compound and Cisplatin in different cancer cell lines.

Cell LineCancer TypeAssay TypeThis compound ConcentrationCisplatin ConcentrationKey FindingsReference
NTERA-2 CisRGerm Cell Tumor (Cisplatin-Resistant)Luminescent Viability Assay75 µM0.1 µg/mlCombination achieved a 34% reduction in cell viability, compared to a 13% reduction with Cisplatin alone. The combination showed a synergistic effect (Combination Index < 1).[3][4]
NCCIT CisRGerm Cell Tumor (Cisplatin-Resistant)Luminescent Viability AssayVariousVariousThe combination of this compound and Cisplatin showed an antagonistic effect (Combination Index > 1).[3][4]
HCC827 and PC9Non-Small Cell Lung Cancer (ERCC1-low)Clonogenic Survival Assay5, 10, 50 µM1, 3, 10 µMThis compound preferentially increased the cytotoxicity of Cisplatin. The most significant cytotoxic effects were observed with simultaneous incubation followed by continuous this compound exposure.[5]
A549 and H157Non-Small Cell Lung Cancer (ERCC1-high)Clonogenic Survival Assay5, 10, 50 µM1, 3, 10 µMThis compound did not significantly increase the cytotoxicity of Cisplatin.[5]
Calu6-FP6Non-Small Cell Lung CancerRNA-seq (in vivo xenograft)Not specifiedNot specifiedCombination treatment led to synergistic effects on genes involved in DNA repair, cell cycle, and EMT.[6]

Signaling Pathway

The synergistic effect of combining this compound and Cisplatin is primarily mediated through the disruption of the DNA Damage Response (DDR) pathway.

G cluster_0 Cisplatin Action cluster_1 DNA Repair Pathways cluster_2 This compound Action cluster_3 Cellular Outcome Cisplatin Cisplatin DNA_damage DNA Intra- and Inter-strand Crosslinks Cisplatin->DNA_damage NER Nucleotide Excision Repair (NER) DNA_damage->NER HR Homologous Recombination (HR) DNA_damage->HR Apoptosis Apoptosis / Cell Death DNA_damage->Apoptosis Accumulation of DNA damage leads to NER->Apoptosis If overwhelmed HR->Apoptosis If overwhelmed or deficient (e.g., BRCA-) BER Base Excision Repair (BER) BER->Apoptosis If blocked by this compound This compound This compound PARP PARP Enzyme This compound->PARP inhibits PARP->BER activates PARP_inhibition PARP Inhibition PARP_inhibition->BER blocks

Caption: Signaling pathway of this compound and Cisplatin synergy.

Experimental Protocols

Protocol 1: In-Vitro Cytotoxicity Assessment using a Luminescent Cell Viability Assay

This protocol is adapted from methodologies used in studies evaluating the synergistic effects of this compound and Cisplatin.[3][4]

1. Materials:

  • Cancer cell line of interest (e.g., NTERA-2 CisR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in saline or water)

  • 96-well clear-bottom white plates

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Multimode plate reader with luminescence detection capabilities

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and Cisplatin in complete medium.

    • A combination matrix is recommended to assess synergy. For example, use a range of Cisplatin concentrations (e.g., 0.01, 0.1, 1, 10 µg/ml) with a fixed concentration of this compound (e.g., 75 µM), and vice versa.

    • Include wells for untreated controls, vehicle controls (DMSO for this compound), and single-agent controls for both drugs.

    • Carefully remove the medium from the wells and add 100 µL of the drug-containing medium.

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plate and the luminescent cell viability reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot dose-response curves and determine the IC50 values for each drug alone and in combination.

  • Use software like CalcuSyn or CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4]

Protocol 2: Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cytotoxicity.[5]

1. Materials:

  • Cancer cell line of interest (e.g., HCC827)

  • Complete cell culture medium

  • This compound and Cisplatin

  • 6-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • Standard cell culture equipment

2. Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

    • Allow cells to attach overnight.

  • Drug Treatment:

    • Treat cells with various concentrations of this compound, Cisplatin, or the combination.

    • Different treatment schedules can be investigated[5]:

      • Simultaneous incubation with both drugs for a defined period (e.g., 24 hours).

      • Sequential treatment (e.g., Cisplatin for 24 hours, followed by this compound).

      • Simultaneous incubation followed by continuous exposure to this compound after Cisplatin washout.

    • After the treatment period, wash the cells with PBS and add fresh, drug-free medium.

  • Colony Formation:

    • Incubate the plates for 10-14 days, or until colonies are visible.

    • Replace the medium every 2-3 days.

  • Staining and Counting:

    • Wash the colonies with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain with crystal violet solution for 30 minutes.

    • Gently wash with water and allow the plates to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells).

5. Data Analysis:

  • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

  • Plot survival curves to visualize the cytotoxic effects.

  • Combination Index can also be calculated based on the surviving fractions.

Experimental Workflow

The following diagram illustrates a typical workflow for an in-vitro cytotoxicity assay combining this compound and Cisplatin.

G cluster_setup Assay Setup cluster_treatment Drug Treatment cluster_assay Cytotoxicity Measurement cluster_analysis Data Analysis start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_drugs Add Drugs to Cells incubate_24h->add_drugs prepare_drugs Prepare Drug Dilutions (this compound, Cisplatin, Combination) prepare_drugs->add_drugs incubate_treatment Incubate for Treatment Period (e.g., 72h) add_drugs->incubate_treatment viability_assay Perform Cell Viability Assay (e.g., Luminescent Assay) incubate_treatment->viability_assay read_plate Read Plate (e.g., Luminescence) viability_assay->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curves Plot Dose-Response Curves & Determine IC50 calculate_viability->plot_curves calculate_ci Calculate Combination Index (CI) plot_curves->calculate_ci end End calculate_ci->end

Caption: Workflow for in-vitro cytotoxicity assay.

References

Application Notes and Protocols for Veliparib and Temozolomide Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of the DNA repair enzymes poly(ADP-ribose) polymerase 1 and 2 (PARP-1 and PARP-2). Temozolomide (TMZ) is an oral alkylating agent that induces cytotoxic DNA lesions. The combination of this compound and temozolomide represents a promising therapeutic strategy in oncology, particularly for tumors with deficiencies in DNA repair pathways.

The primary mechanism of action for this combination therapy lies in the synergistic induction of tumor cell death. Temozolomide methylates DNA at several positions, with the most cytotoxic lesion being O6-methylguanine (O6-meG), along with N7-methylguanine (N7-meG) and N3-methyladenine (N3-meA).[1] While O6-meG is primarily repaired by O6-methylguanine-DNA methyltransferase (MGMT), the N7-meG and N3-meA lesions are repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role.[1][2]

This compound inhibits PARP's enzymatic activity, preventing the repair of single-strand breaks (SSBs) that arise during the BER process. These unrepaired SSBs can then collapse replication forks during DNA synthesis, leading to the formation of highly cytotoxic double-strand breaks (DSBs).[3] In tumors with compromised DNA repair mechanisms, such as those with MGMT promoter hypermethylation, the addition of a PARP inhibitor like this compound can significantly enhance the cytotoxic effects of temozolomide.[4] This synthetic lethality approach has been the rationale for numerous preclinical and clinical investigations in various cancers, including glioblastoma and melanoma.[5][6]

These application notes provide a summary of preclinical data and detailed protocols for key in vitro and in vivo experiments to evaluate the efficacy of this compound and temozolomide combination therapy.

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and temozolomide, both as single agents and in combination, in various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Temozolomide IC50 (µM)Combination IC50 (this compound + Temozolomide)Reference
U251Glioblastoma>10~5010 µM this compound + ~20 µM TMZ[7]
T98GGlioblastoma>10>10010 µM this compound + ~50 µM TMZ[7]
GBM12GlioblastomaNot specified~251 µM this compound + <25 µM TMZ[7]
MEL270Uveal MelanomaNot specifiedNot specifiedNot specified[8]
OMM1Uveal MelanomaNot specifiedNot specifiedNot specified[8]
A375MelanomaNot specifiedNot specifiedNot specified[9]
MewoMelanomaNot specifiedNot specifiedNot specified[9]
In Vivo Tumor Growth Inhibition

This table presents data on the anti-tumor efficacy of this compound and temozolomide combination therapy in xenograft models.

Xenograft ModelCancer TypeTreatment GroupsTumor Growth Inhibition (%)Reference
GBM12 (subcutaneous)GlioblastomaThis compound + Temozolomide vs. Temozolomide aloneSignificant delay in tumor progression[7]
U251TMZ (subcutaneous)GlioblastomaThis compound + Temozolomide vs. Temozolomide aloneNo significant difference[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and temozolomide on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., U251, T98G, A375)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Temozolomide (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound and temozolomide in complete growth medium.

  • Treat the cells with varying concentrations of this compound, temozolomide, or the combination. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Incubate the plate at room temperature in the dark for at least 2 hours, shaking on an orbital shaker to ensure complete solubilization.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound and temozolomide using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound and Temozolomide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound, temozolomide, or the combination for 48-72 hours.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

DNA Damage Assay (γ-H2AX Immunofluorescence)

This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γ-H2AX).

Materials:

  • Cancer cell lines

  • Coverslips in 6-well plates

  • This compound and Temozolomide

  • 4% Paraformaldehyde (PFA) in PBS for fixation[15]

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[16]

  • Blocking buffer (e.g., 5% BSA in PBS)[15]

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody[16]

  • Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound, temozolomide, or the combination for the desired time (e.g., 24 hours).

  • Wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.[15]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[16]

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.[15]

  • Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[17]

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS and mount the coverslips on microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and temozolomide in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell lines (e.g., GBM12, A375) mixed with Matrigel

  • This compound (formulated for oral gavage)

  • Temozolomide (formulated for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells mixed with an equal volume of Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, temozolomide alone, this compound + temozolomide).

  • Administer this compound and temozolomide according to a predetermined schedule. A common regimen is oral gavage of this compound twice daily and oral gavage or intraperitoneal injection of temozolomide once daily for 5 consecutive days, followed by a rest period.[7]

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • Continue treatment for a specified number of cycles or until the tumors in the control group reach a predetermined endpoint size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for γ-H2AX).

Visualizations

Synergy_Mechanism cluster_0 Temozolomide (TMZ) Action cluster_1 PARP-mediated Repair cluster_2 This compound Action cluster_3 Cellular Outcome TMZ Temozolomide DNA_Damage DNA Methylation (N7-meG, N3-meA, O6-meG) TMZ->DNA_Damage SSB Single-Strand Breaks (SSBs) (during Base Excision Repair) DNA_Damage->SSB PARP PARP SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER SSB_Repair SSB Repair BER->SSB_Repair Unrepaired_SSB Unrepaired SSBs This compound This compound PARP_Inhibition PARP Inhibition This compound->PARP_Inhibition PARP_Inhibition->PARP blocks DSB Double-Strand Breaks (DSBs) (at Replication Fork Collapse) Unrepaired_SSB->DSB Cell_Cycle_Arrest G2/M Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis DSB->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start_vitro Cancer Cell Lines treatment Treat with this compound, Temozolomide, or Combination start_vitro->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis dna_damage_vitro DNA Damage Assay (e.g., γ-H2AX) treatment->dna_damage_vitro start_vivo Establish Xenograft Model viability->start_vivo Promising results lead to treatment_vivo Administer this compound and Temozolomide Combination start_vivo->treatment_vivo tumor_monitoring Monitor Tumor Growth and Animal Well-being treatment_vivo->tumor_monitoring endpoint Endpoint Analysis (Tumor Weight, IHC) tumor_monitoring->endpoint

References

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Veliparib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veliparib (ABT-888) is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2.[1] These enzymes are critical components of the cellular machinery for DNA damage repair. By inhibiting PARP, this compound prevents the repair of single-strand DNA breaks, which can lead to the formation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This mechanism, known as synthetic lethality, forms the basis of this compound's therapeutic potential in various solid tumors, including breast, ovarian, and non-small cell lung cancer.[2]

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for key experimental procedures to guide researchers in their studies.

Pharmacokinetic Properties of this compound

The pharmacokinetic profile of this compound has been characterized in numerous clinical trials, both as a monotherapy and in combination with various chemotherapeutic agents.[3][4] Generally, this compound exhibits rapid absorption and is predominantly eliminated through urinary excretion of the unchanged drug.[5]

Population Pharmacokinetic Models

Population PK modeling has been instrumental in understanding the disposition of this compound and identifying key factors influencing its variability among patients. Both one- and two-compartment models have been successfully applied to describe the pharmacokinetics of this compound.

  • One-Compartment Model: A one-compartment model with first-order absorption and linear elimination has been shown to adequately characterize this compound pharmacokinetics in a large meta-analysis of 1470 patients.[4][6]

  • Two-Compartment Model: In other studies, a two-compartment model with delayed first-order absorption has been used to describe the plasma concentration-time profiles of this compound and its primary active metabolite, M8.[1]

Key Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound from various studies.

Table 1: Population Pharmacokinetic Parameters of this compound (One-Compartment Model) [3][6]

ParameterValueCovariates of Influence
Apparent Oral Clearance (CL/F)20.9 L/hCreatinine Clearance (CLCR)
Apparent Volume of Distribution (Vd/F)173 LLean Body Mass (LBM)
Absorption Rate Constant (Ka)--
Half-life (t½)~5.9 - 6.1 hours-

Table 2: Population Pharmacokinetic Parameters of this compound (Two-Compartment Model) [1][7]

ParameterValue (for a typical subject)Covariates of Influence
Total Clearance (CLR/F + CLNR/F)17.3 L/hCreatinine Clearance (CLCR)
Central Volume of Distribution (Vc/F)98.7 LLean Body Mass (LBM)
Peripheral Volume of Distribution (Vp/F)48.3 L-
Inter-compartmental Clearance (Q/F)10.1 L/h-
Absorption Lag Time (Tlag)0.22 h-

Pharmacodynamic Properties of this compound

The primary pharmacodynamic effect of this compound is the inhibition of PARP activity. This is most commonly assessed by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity, in peripheral blood mononuclear cells (PBMCs) and tumor tissue.[2]

PAR Inhibition

Administration of this compound leads to a dose-dependent reduction in PAR levels. Significant inhibition (at least 50%) of PAR in PBMCs has been observed at doses ranging from 50 to 500 mg.[1] In a phase 1 study, this compound reduced tumor PAR levels by 35% to 99% after 13 twice-daily doses.[8]

Table 3: this compound Dose and PAR Inhibition in PBMCs [1][9]

This compound DoseMedian PAR Inhibition
50 mg>50%
100 mg>50%
200 mg>50%
300 mg>50%
400 mg>50%
500 mg>50%

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound targets the DNA damage response pathway. The following diagram illustrates the mechanism of action of this compound, leading to synthetic lethality in BRCA-deficient cancer cells.

cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_damage DNA Single-Strand Break PARP PARP-1/2 DNA_damage->PARP recruits BER Base Excision Repair PARP->BER activates DNA_repair DNA Repaired BER->DNA_repair leads to DNA_damage_cancer DNA Single-Strand Break PARP_inhibited PARP-1/2 (Inhibited) DNA_damage_cancer->PARP_inhibited This compound This compound This compound->PARP_inhibited inhibits DSB Double-Strand Break PARP_inhibited->DSB leads to accumulation of HRR Homologous Recombination Repair (Deficient) DSB->HRR requires Cell_death Cell Death (Synthetic Lethality) HRR->Cell_death deficiency leads to

Caption: Mechanism of this compound-induced synthetic lethality.

Experimental Workflow for PK/PD Modeling

A typical workflow for the pharmacokinetic and pharmacodynamic modeling of this compound involves several key steps, from clinical sample collection to data analysis and model building.

cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_modeling Modeling Phase Patient_Dosing Patient Dosing with this compound Blood_Sampling Serial Blood Sampling Patient_Dosing->Blood_Sampling PBMC_Isolation PBMC Isolation Blood_Sampling->PBMC_Isolation Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation PAR_ELISA PAR Level Measurement (ELISA) PBMC_Isolation->PAR_ELISA LC_MS_Analysis LC-MS/MS Analysis of this compound Plasma_Separation->LC_MS_Analysis PK_Data This compound Concentration-Time Data LC_MS_Analysis->PK_Data PD_Data PAR Level Data PAR_ELISA->PD_Data PopPK_Model Population PK Modeling (e.g., NONMEM) PK_Data->PopPK_Model PKPD_Model PK/PD Modeling PD_Data->PKPD_Model PopPK_Model->PKPD_Model Model_Evaluation Model Evaluation and Simulation PKPD_Model->Model_Evaluation

Caption: Workflow for this compound PK/PD modeling.

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Human Plasma using LC-MS/MS

1. Objective: To quantify the concentration of this compound in human plasma samples.

2. Materials:

  • Human plasma samples collected in heparinized tubes.[10]

  • This compound analytical standard.

  • Internal standard (e.g., A620223).[10]

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

  • UPLC-MS/MS system.

3. Sample Preparation: [10]

  • Thaw frozen plasma samples at room temperature.
  • To a 100 µL aliquot of plasma, add 0.5 mL of acetonitrile containing the internal standard.
  • Vortex vigorously for 30 seconds.
  • Centrifuge at 1200 x g for 10 minutes at room temperature.
  • Transfer 450 µL of the supernatant to a new tube.
  • Evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

4. UPLC-MS/MS Conditions (example): [11][12]

  • Column: UPLC HSS T3 column.
  • Mobile Phase: Gradient elution with methanol and water containing formic acid.
  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
  • Quantification: Based on the peak area ratio of this compound to the internal standard against a calibration curve.

5. Data Analysis:

  • Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

Protocol 2: Measurement of PAR Levels in PBMCs

1. Objective: To quantify the pharmacodynamic effect of this compound by measuring PAR levels in PBMCs.

2. Materials:

  • Whole blood samples collected in heparinized tubes.

  • Ficoll-Paque for PBMC isolation.

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

  • Commercially available PAR ELISA kit.

  • Microplate reader.

3. PBMC Isolation:

  • Dilute whole blood with an equal volume of PBS.
  • Carefully layer the diluted blood over Ficoll-Paque.
  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
  • Carefully collect the PBMC layer (the "buffy coat").
  • Wash the PBMCs twice with PBS.
  • Count the cells and store the cell pellet at -80°C until analysis.

4. PAR Measurement (ELISA): [2][5]

  • Lyse the PBMC pellets according to the instructions of the PAR ELISA kit.
  • Determine the total protein concentration of the lysates.
  • Perform the PAR ELISA according to the manufacturer's protocol.
  • Read the absorbance on a microplate reader.
  • Calculate the PAR concentration based on the standard curve and normalize to the total protein concentration.

5. Data Analysis:

  • The percentage of PAR inhibition is calculated relative to baseline (pre-dose) levels for each patient.

Protocol 3: Population Pharmacokinetic Modeling

1. Objective: To develop a population pharmacokinetic model to describe the time course of this compound concentrations and identify sources of variability.

2. Software:

  • NONMEM (Nonlinear Mixed-Effects Modeling) or a similar software package.

3. Modeling Procedure: [3][7]

  • Data Preparation: Compile a dataset containing this compound plasma concentrations, dosing information, sampling times, and patient covariates (e.g., age, weight, renal function).
  • Structural Model Development:
  • Test one- and two-compartment structural models with first-order absorption (with or without a lag time).
  • Select the base structural model based on goodness-of-fit plots and statistical criteria (e.g., objective function value).
  • Inter-individual Variability Model:
  • Assume a log-normal distribution for the inter-individual variability on the PK parameters (e.g., CL/F, Vc/F).
  • Covariate Analysis:
  • Perform a stepwise forward inclusion and backward elimination process to identify significant covariates influencing the PK parameters.
  • Test covariates such as creatinine clearance, lean body mass, age, sex, and co-administered medications.
  • Model Validation:
  • Use techniques such as visual predictive checks and bootstrap analysis to evaluate the performance and robustness of the final model.

This comprehensive guide provides a foundation for researchers and drug development professionals to design and execute studies on the pharmacokinetic and pharmacodynamic modeling of this compound. The provided protocols offer a starting point for laboratory procedures, which should be further optimized and validated for specific experimental conditions.

References

Veliparib in combination with radiation therapy experimental design

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Veliparib as a Radiosensitizer

Introduction

This compound (ABT-888) is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are critical components of the DNA damage response (DDR) network.[1][2][3] Ionizing radiation (RT), a cornerstone of cancer therapy, induces a variety of DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs). Cells rely on efficient DNA repair mechanisms to survive radiation-induced damage. The strategic combination of this compound with radiation therapy is based on the principle of "synthetic lethality" and radiosensitization, aiming to overwhelm the cancer cell's ability to repair DNA damage and enhance tumor cell killing.[4][5]

Mechanism of Action: Radiosensitization by PARP Inhibition

Radiation therapy causes DNA SSBs, which are typically repaired by the Base Excision Repair (BER) pathway, a process where PARP-1 plays a key role.[5] PARP-1 detects the SSB, binds to the site, and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins.

When this compound inhibits PARP, the repair of these SSBs is stalled. During DNA replication, the replication fork encounters the unrepaired SSB, leading to the collapse of the fork and the formation of a more lethal DNA DSB.[4] In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death.[2] Even in HR-proficient cells, the sheer volume of DSBs created by this combination can overwhelm the repair capacity, thus sensitizing the tumor to radiation.[5] This makes the combination of this compound and radiation a promising strategy across various tumor types.[2]

G cluster_0 Standard Response to Radiation cluster_1 This compound + Radiation RT Radiation Therapy SSB DNA Single-Strand Breaks (SSBs) RT->SSB PARP PARP Activation SSB->PARP BER Base Excision Repair (BER) PARP->BER Repair DNA Repair & Cell Survival BER->Repair RT_V Radiation Therapy SSB_V DNA Single-Strand Breaks (SSBs) RT_V->SSB_V PARP_Inhibit PARP Inhibition SSB_V->PARP_Inhibit This compound This compound This compound->PARP_Inhibit Replication DNA Replication PARP_Inhibit->Replication Unrepaired SSBs DSB DSB Formation (Replication Fork Collapse) Replication->DSB Death Cell Death (Apoptosis) DSB->Death

Caption: Mechanism of this compound-induced radiosensitization.

Preclinical Experimental Design & Protocols

Preclinical evaluation of this compound as a radiosensitizer involves a combination of in vitro cell-based assays and in vivo animal models to establish efficacy and mechanisms of action before moving to human trials.

G start Cancer Cell Lines (e.g., Glioblastoma, Breast, Lung) treatment Treatment Groups: 1. Control (DMSO) 2. This compound alone 3. Radiation (RT) alone 4. This compound + RT start->treatment assays Endpoint Assays treatment->assays clonogenic Clonogenic Survival Assay (Long-term viability) assays->clonogenic Assess Proliferation if_assay Immunofluorescence (IF) (DNA Damage Foci - γH2AX) assays->if_assay Visualize Damage wb_assay Western Blot (DDR Protein Expression) assays->wb_assay Quantify Proteins comet Comet Assay (DNA Strand Breaks) assays->comet Measure Damage

Caption: General experimental workflow for in vitro studies.

In Vitro Data Summary

The combination of this compound and radiation has been shown to decrease cell survival and delay DNA damage repair across various cancer cell lines.

Cell LineCancer TypeAssayTreatment DetailsKey Quantitative FindingReference
D425MedulloblastomaClonogenic AssayThis compound + 2 Gy RadiationSignificant reduction in colony formation vs. either agent alone.[6][7]
D425MedulloblastomaImmunofluorescenceThis compound + 2 Gy RadiationSignificant increase in γH2AX foci vs. radiation alone.[7]
H460Non-Small Cell LungTumor Growth DelayThis compound + RadiationTumor growth delay of 13.5 days for combo vs. 7 days for RT alone.[8]
SUM-190Inflammatory Breast CancerClonogenic Assay1µM Olaparib (another PARPi) + RTRadiation enhancement ratio (rER) of 1.45.[9]
U251GlioblastomaClonogenic AssayE7016 (another PARPi) + RTDose enhancement factor ≥1.4.[8]
Protocol 1: Clonogenic Survival Assay

This assay is the gold standard for measuring the reproductive viability of cells after treatment with cytotoxic agents like radiation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • X-ray irradiator

  • Crystal Violet staining solution (0.5% in methanol)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a predetermined density (e.g., 200-5000 cells/well, depending on radiation dose) to yield approximately 50-100 colonies per well. Allow cells to attach overnight.

  • This compound Treatment: Pre-treat cells with the desired concentration of this compound (or DMSO vehicle control) for a specified time (e.g., 2-4 hours) before irradiation.

  • Irradiation: Irradiate the plates with a single dose of X-rays (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, replace the drug-containing medium with fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 30 minutes.

  • Counting & Analysis: Gently rinse the plates with water and allow them to air dry. Count the colonies containing ≥50 cells. Calculate the Surviving Fraction (SF) for each treatment group and plot the data to generate survival curves.

Protocol 2: Immunofluorescence (IF) for γH2AX Foci

This protocol visualizes DNA DSBs by staining for phosphorylated H2AX (γH2AX), a marker for these lesions.[10][11]

Materials:

  • Cells grown on coverslips in 12-well plates

  • Paraformaldehyde (4% in PBS)

  • Triton X-100 (0.3% in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139)

  • Fluorescently-labeled secondary antibody

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. The next day, treat with this compound and/or irradiate as per the experimental design.

  • Fixation: At desired time points post-irradiation (e.g., 30 min, 4h, 24h), wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.[10]

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.3% Triton X-100 for 30 minutes.[12]

  • Blocking: Wash three times with PBS. Block with 5% BSA for 30 minutes to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescent secondary antibody for 1 hour at room temperature in the dark.

  • Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI to stain the nuclei.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using an automated software like Fiji.[10][11]

Protocol 3: Western Blot for DNA Damage Response Proteins

This technique is used to detect and quantify key proteins involved in the DNA damage response, such as PAR, γH2AX, and Chk1/2.[13][14]

Materials:

  • RIPA buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, transfer buffer)

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PAR, anti-γH2AX, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction: Following treatment and irradiation, harvest cells at specified time points. Lyse the cells in ice-cold RIPA buffer.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane thoroughly. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.

Clinical Trial Experimental Design

The combination of this compound and radiation has been evaluated in multiple clinical trials for various cancers, including glioblastoma, breast cancer, and non-small cell lung cancer.[1][4][15] These trials are typically designed to first establish safety and a recommended dose before evaluating efficacy.

G pat_pop Patient Population (e.g., Newly Diagnosed Glioblastoma, MGMT Unmethylated) random Randomization pat_pop->random arm_exp Experimental Arm: This compound + Standard RT (+/- Adjuvant Chemo) random->arm_exp 2:1 arm_std Standard Arm: Placebo + Standard RT (+/- Adjuvant Chemo) random->arm_std follow_up Treatment & Follow-up arm_exp->follow_up arm_std->follow_up endpoints Primary & Secondary Endpoints: - Progression-Free Survival (PFS) - Overall Survival (OS) - Safety & Tolerability (DLTs) follow_up->endpoints

Caption: Schema for a randomized Phase II clinical trial (e.g., VERTU study).

Clinical Data Summary

Clinical studies have aimed to determine the maximum tolerated dose (MTD), safety profile, and preliminary efficacy of this compound with radiation.

Trial ID / NameCancer TypePhaseTreatment ArmsKey Quantitative FindingReference
VERTU (NCT02152982) Glioblastoma (MGMT-unmethylated)II1: this compound + RT -> this compound + TMZ2: Placebo + RT -> TMZPFS at 6 months: 46% (this compound) vs. 31% (Standard). Median OS was similar (~12.7 months) in both arms.[16]
TBCRC 024 (NCT01477489) Inflammatory/Recurrent Breast CancerIThis compound (dose escalation 50-200mg BID) + RTMTD was not exceeded. At 3 years, 46.7% of surviving patients had severe fibrosis in the treatment field.[4][17][18]
SWOG 1206 (NCT01748572) Stage III NSCLCI/II1: this compound + Carboplatin/Paclitaxel + RT2: Placebo + Chemo/RTPhase I MTD of this compound was 120 mg BID. Phase II closed early; no significant difference in PFS.[19]
NCT01227447 Brain Metastases from NSCLCII1: WBRT + this compound (50mg BID)2: WBRT + this compound (200mg BID)3: WBRT + PlaceboNo statistically significant difference in Overall Survival between arms.[3][15]
NCT01589419 Newly Diagnosed GlioblastomaIThis compound + RT + TMZCombination was severely myelosuppressive; a tolerable dose of this compound could not be found in the triplet regimen.[20][21]

The experimental design for evaluating this compound in combination with radiation therapy follows a structured path from preclinical validation to clinical trials. Preclinical studies consistently demonstrate a radiosensitizing effect by showing decreased cell viability and increased DNA damage.[6][7][8] However, clinical trial results have been mixed, highlighting the complexity of translating preclinical success.[15] While the combination is generally tolerable, significant improvements in survival have not always been observed.[16] Future research may focus on identifying predictive biomarkers to select patient populations most likely to benefit from this combination therapy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Veliparib Resistance in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Veliparib resistance in ovarian cancer cell lines during their experiments.

Troubleshooting Guides

Problem 1: Ovarian cancer cell line shows unexpected resistance to this compound monotherapy.

Possible Cause 1: Restoration of Homologous Recombination (HR) Proficiency.

  • Explanation: A primary mechanism of resistance to PARP inhibitors like this compound is the restoration of the cancer cell's ability to repair DNA double-strand breaks through homologous recombination.[1][2] This can occur through secondary mutations in BRCA1/2 genes that restore their function or through epigenetic changes like the reversal of BRCA1 promoter methylation.[1][2]

  • Suggested Solution:

    • Verify HR Status: Perform a functional assay for HR proficiency, such as a RAD51 focus formation assay after inducing DNA damage.

    • Sequence BRCA1/2: Conduct sequencing to check for reversion mutations that may restore the open reading frame of the BRCA1/2 proteins.

    • Methylation Analysis: Analyze the methylation status of the BRCA1 promoter.

    • Combination Therapy: Consider combination therapies that can re-induce an "HRD-like" state. For example, PI3K inhibitors have been shown to downregulate BRCA expression.[3]

Possible Cause 2: Increased Drug Efflux.

  • Explanation: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can actively transport this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[2]

  • Suggested Solution:

    • Expression Analysis: Use quantitative PCR (qPCR) or Western blotting to assess the expression levels of P-gp (gene name: ABCB1) and BCRP (gene name: ABCG2).

    • Efflux Pump Inhibition: Test the effect of co-administering a known P-gp or BCRP inhibitor to see if it restores this compound sensitivity.

Possible Cause 3: Alterations in DNA Damage Response (DDR) Pathways.

  • Explanation: Changes in other DDR pathways can compensate for PARP inhibition. For instance, loss of proteins that inhibit DNA end resection (e.g., 53BP1) can restore HR, and upregulation of replication fork protection mechanisms can also contribute to resistance.[1][2]

  • Suggested Solution:

    • Protein Expression Analysis: Use Western blotting to evaluate the expression levels of key DDR proteins like 53BP1, REV7, and RIF1.

    • Targeting Alternative DDR Pathways: Explore combination therapies with inhibitors of other DDR pathways, such as ATR or WEE1 inhibitors, which can create synthetic lethality with PARP inhibition.[4][5]

Problem 2: Sub-optimal synergy observed in combination therapy with this compound.

Possible Cause 1: Inappropriate Dosing or Scheduling.

  • Explanation: The synergistic effect of combination therapies is often dependent on the concentration and timing of each drug's administration. The dose of the PARP inhibitor in combination regimens is often lower than its effective monotherapy dose to manage toxicities like myelosuppression.[6]

  • Suggested Solution:

    • Dose-Response Matrix: Perform a dose-response matrix experiment with varying concentrations of this compound and the combination agent to identify the optimal synergistic concentrations.

    • Sequential vs. Concurrent Dosing: Investigate different dosing schedules, such as sequential administration versus concurrent administration, to maximize the therapeutic window.

Possible Cause 2: Cell Line-Specific Pathway Dependencies.

  • Explanation: The effectiveness of a particular combination therapy can be highly dependent on the specific genetic and signaling pathway alterations present in the ovarian cancer cell line being used.

  • Suggested Solution:

    • Pathway Profiling: Characterize the baseline activity of relevant signaling pathways (e.g., PI3K/AKT/mTOR, MAPK) in your cell line.

    • Targeted Combinations: Select combination agents that target pathways known to be upregulated in your specific cell line or implicated in this compound resistance. For example, if the PI3K pathway is active, a PI3K inhibitor might be a suitable combination partner.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of acquired resistance to this compound in ovarian cancer?

A1: The predominant mechanisms of acquired resistance to PARP inhibitors, including this compound, involve the restoration of homologous recombination repair proficiency.[1][2] This can happen through secondary genetic or epigenetic events, such as reversion mutations in BRCA1 or BRCA2 that restore their function, or the reversal of BRCA1 promoter methylation.[1][2] Other mechanisms include increased drug efflux via pumps like P-gp, and alterations in other DNA damage response pathways that protect replication forks.[1][2]

Q2: What combination strategies are being explored to overcome this compound resistance?

A2: Several combination strategies are under investigation to overcome both primary and acquired resistance to this compound. These include combining this compound with:

  • Chemotherapy: To enhance DNA damage.[4][6]

  • Anti-angiogenic agents (e.g., bevacizumab, cediranib): To induce a hypoxic environment that may enhance PARP inhibitor efficacy.[4][7]

  • PI3K/AKT/mTOR pathway inhibitors: To potentially re-sensitize resistant cells by downregulating BRCA expression.[3][4]

  • Immune checkpoint inhibitors: To leverage the immune system in targeting cancer cells.[4]

  • Other DNA Damage Response (DDR) inhibitors (e.g., ATR, WEE1 inhibitors): To create synthetic lethality by targeting alternative repair pathways.[4][5][8]

Q3: Are there any biomarkers that can predict resistance to this compound?

A3: While BRCA1/2 mutation status and Homologous Recombination Deficiency (HRD) are key biomarkers for sensitivity to PARP inhibitors, biomarkers for resistance are still being actively investigated.[9] Some potential predictive biomarkers for resistance include the presence of BRCA1/2 reversion mutations and low levels of 53BP1.[10] Additionally, methylation of the HOXA9 promoter in circulating tumor DNA has been explored as a potential biomarker for response to PARP inhibitor-based therapy.[10]

Quantitative Data Summary

Table 1: Efficacy of this compound and Other PARP Inhibitors in Combination Therapies for Ovarian Cancer

Clinical TrialPARP InhibitorCombination AgentPatient PopulationEfficacy EndpointResult
VELIA [4][8][9]This compoundChemotherapyFirst-line treatmentMedian PFSThis compound throughout vs. Control: - All patients: 23.5 vs. 17.3 months - BRCA mutated: 34.7 vs. 22.0 months - HRD: 31.9 vs. 20.5 months
Phase 2 (NCT01116648) [4][7]OlaparibCediranibPlatinum-sensitive recurrentMedian PFSCombination vs. Olaparib alone: 17.7 vs. 9.0 months
AMBITION [4]OlaparibCediranibPlatinum-resistant, HRR gene mutationsORR50%
Phase I [4]OlaparibBuparlisib (PI3K inhibitor)Breast and ovarian cancerORR~30%
Phase I/II (MEDIOLA) [11]OlaparibDurvalumab (PD-L1 inhibitor)gBRCAm platinum-sensitive relapsedORR63%
TOPACIO [7]NiraparibPembrolizumab (PD-1 inhibitor)Platinum-resistant/refractoryORR25% (all patients), 45% (BRCA mutated)
EFFORT [8]OlaparibAdavosertib (WEE1 inhibitor)PARP-inhibitor resistantORR29%

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed ovarian cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and/or the combination agent in complete growth medium. Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and determine the IC₅₀ values.

Western Blotting for DDR Proteins
  • Protein Extraction: Treat cells with this compound and/or other agents for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-15% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PARP, p-ATM, γH2AX, 53BP1, RAD51) overnight at 4°C. Use a loading control antibody (e.g., β-actin, GAPDH) to normalize protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Visualizations

Veliparib_Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound PARP_Inhibition PARP Inhibition This compound->PARP_Inhibition inhibits SSB_Accumulation Single-Strand Break Accumulation PARP_Inhibition->SSB_Accumulation leads to DSB_Formation Double-Strand Break Formation (at replication fork) SSB_Accumulation->DSB_Formation causes Cell_Death Synthetic Lethality (Cell Death) DSB_Formation->Cell_Death HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) HR_Deficiency->DSB_Formation prevents repair of HR_Restoration HR Restoration (BRCA Reversion Mutation) HR_Restoration->DSB_Formation repairs Drug_Efflux Increased Drug Efflux (P-gp/BCRP overexpression) Drug_Efflux->this compound reduces intracellular concentration of Fork_Protection Replication Fork Protection Fork_Protection->DSB_Formation prevents

Caption: Mechanisms of this compound action and resistance in ovarian cancer.

Combination_Strategies Veliparib_Resistance This compound-Resistant Ovarian Cancer PI3Ki PI3K Inhibitors Veliparib_Resistance->PI3Ki Combine with Anti_Angiogenics Anti-Angiogenic Agents (e.g., Bevacizumab) Veliparib_Resistance->Anti_Angiogenics Combine with DDRi Other DDR Inhibitors (ATR, WEE1i) Veliparib_Resistance->DDRi Combine with Chemotherapy Chemotherapy Veliparib_Resistance->Chemotherapy Combine with Immune_Checkpoint_i Immune Checkpoint Inhibitors Veliparib_Resistance->Immune_Checkpoint_i Combine with Overcome_Resistance Overcome Resistance & Restore Sensitivity PI3Ki->Overcome_Resistance Re-induce HRD Anti_Angiogenics->Overcome_Resistance Induce Hypoxia DDRi->Overcome_Resistance Synthetic Lethality Chemotherapy->Overcome_Resistance Enhance DNA Damage Immune_Checkpoint_i->Overcome_Resistance Enhance Anti-tumor Immunity

Caption: Combination strategies to overcome this compound resistance.

References

Technical Support Center: Optimizing Veliparib Dosage for Minimal Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the PARP inhibitor, Veliparib. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your in vivo experiments. Our goal is to help you optimize your this compound dosage to achieve maximal efficacy with minimal toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with this compound in preclinical in vivo studies?

A1: The most frequently reported toxicities associated with this compound in animal models are hematological. These include neutropenia, thrombocytopenia, and anemia.[1][2][3] Gastrointestinal issues, such as nausea and diarrhea, as well as fatigue, have also been noted.[4][5] In some preclinical models, minor hair loss (alopecia) has been observed at higher doses.[6] It is crucial to monitor animals closely for these signs, especially when this compound is used in combination with cytotoxic chemotherapy, as this can enhance myelosuppression.[5]

Q2: How should I formulate this compound for oral administration in mice?

A2: For administration in the diet, this compound can be first dissolved in a 1:3 ratio of ethanol to Neobee oil and then mixed into standard rodent meal powder.[6] For oral gavage, a common vehicle is not explicitly detailed in many public-facing studies, but a solution of polyethylene glycol 400 (PEG 400) and ultrapure water (1:1, v/v) has been used for dosing in rats and could be adapted for mice.[7] It is always recommended to perform a small pilot study to ensure the tolerability of the chosen vehicle in your specific animal model.[8]

Q3: What is a typical starting dose for this compound in a mouse xenograft model?

A3: A typical starting dose for this compound in mouse xenograft models can range from 25 mg/kg/day to 100 mg/kg/day, administered orally.[6][9] When used in combination with other therapies like cisplatin or radiotherapy, a dose of 25 mg/kg/day has been shown to be effective.[9][10] For chemoprevention studies in BRCA1-deficient mouse models, a dose of 100 mg/kg mixed in the diet has been used.[6] The optimal dose will depend on the specific animal model, the tumor type, and whether this compound is being used as a monotherapy or in combination.

Q4: How can I monitor PARP inhibition in vivo to ensure my dose of this compound is effective?

A4: The most direct way to measure the pharmacodynamic effect of this compound is to assess the levels of poly(ADP-ribose) (PAR) in tumor tissue or peripheral blood mononuclear cells (PBMCs).[2][7][11] A significant reduction in PAR levels after this compound administration indicates target engagement.[2][7] This can be measured using techniques such as ELISA or immunohistochemistry.[12] Another common biomarker is the increase in γH2AX foci in tumor cells, which indicates an increase in DNA double-strand breaks as a result of PARP inhibition.[2]

Troubleshooting Guides

Problem 1: Unexpected Animal Mortality or Severe Toxicity at Doses Reported to be Safe.
Possible Cause Troubleshooting Step
Vehicle Toxicity Ensure the vehicle is well-tolerated at the administered volume. Run a control group with the vehicle alone to assess for any adverse effects. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.[13]
Strain/Species Sensitivity Different mouse or rat strains can have varying sensitivities to drug toxicity. If possible, review literature for toxicity data in your specific strain. Consider a dose de-escalation study to determine the Maximum Tolerated Dose (MTD) in your model.
Drug Formulation Issues Ensure this compound is completely dissolved or forms a stable suspension in the vehicle. Inconsistent formulation can lead to variable and potentially high local concentrations.
Interaction with Co-administered Therapies If using a combination therapy, the toxicity of the other agent may be potentiated by this compound. Reduce the dose of the cytotoxic agent first, as myelosuppression is a common overlapping toxicity.[5]
Problem 2: Lack of Efficacy at Previously Reported Effective Doses.
Possible Cause Troubleshooting Step
Suboptimal Dosing Schedule The timing of this compound administration in relation to a co-administered therapy can be critical. For DNA-damaging agents, this compound is often administered prior to and/or concurrently with the agent to maximize the inhibition of DNA repair.
Insufficient Target Engagement Confirm PARP inhibition in your model by measuring PAR levels or γH2AX foci in tumor tissue or surrogate tissues like PBMCs.[2][7] If target engagement is low, consider increasing the dose of this compound if tolerated.
Tumor Model Resistance The tumor model may have intrinsic or acquired resistance to PARP inhibitors. This can be due to factors such as upregulation of drug efflux pumps or restoration of homologous recombination repair.[10][14]
Poor Bioavailability While this compound generally has good oral bioavailability, factors such as diet and animal health can influence absorption.[13] Ensure consistent administration technique and monitor the general health of the animals.

Quantitative Data Summary

The following tables summarize quantitative data on this compound dosage and associated toxicities from various in vivo studies.

Table 1: this compound Monotherapy Dosing and Toxicity in Preclinical Models

Animal Model This compound Dose Administration Route Key Observed Toxicities Reference
BRCA1-deficient Mice100 mg/kg/day in dietOral (in diet)Minor hair loss at higher doses. Generally well-tolerated.[6]
Rat6 mg/kgOral GavageNo significant toxicities reported in this pharmacokinetic study.[7]
SCID Mice (NTERA-2 CisR xenograft)25 mg/kg/dayIntraperitonealNot specified as monotherapy.[9]

Table 2: this compound in Combination Therapy - Preclinical Dosing and Toxicity

Animal Model This compound Dose Combination Agent(s) Key Observed Toxicities Reference
SCID Mice (NTERA-2 CisR xenograft)25 mg/kg/dayCisplatin (3 mg/kg/day)Not specified, but combination did not significantly inhibit tumor growth in this model.[9]
Mice (Medulloblastoma orthotopic xenograft)Not specified18 Gy Craniospinal IrradiationOne mouse in the this compound alone group experienced diarrhea.[10]

Table 3: Clinically Observed Dose-Limiting Toxicities (DLTs) of this compound (for reference)

Patient Population This compound Dose Combination Agent(s) Dose-Limiting Toxicities Reference
Advanced Solid Tumors300 mg twice dailyTopotecan (3 mg/m²)Grade 4 neutropenia >5 days[15]
Extensive-Stage Small Cell Lung Cancer240 mg twice daily (7-day schedule)Carboplatin, EtoposideGrade 2 toxic motor polyneuropathy[4]
Advanced Solid Tumors50 mg twice dailyIrinotecan (100 mg/m²)Grade 3 diarrhea, febrile neutropenia[11]
Locally Advanced Pancreatic Cancer40 mg twice dailyGemcitabine (400 mg/m²), Radiotherapy (36 Gy)Lymphopenia, neutropenia, febrile neutropenia, abdominal infection/pain, hyponatremia, leukopenia[12]

Experimental Protocols

Protocol 1: General In Vivo Toxicity Assessment
  • Animal Model: Select an appropriate rodent model (e.g., BALB/c or athymic nude mice for xenograft studies). House animals in accordance with institutional guidelines.

  • Dose Formulation: Prepare this compound in a suitable vehicle (see FAQ 2). Ensure homogeneity of the formulation.

  • Dose Administration: Administer this compound via the chosen route (e.g., oral gavage or mixed in diet). For oral gavage, use appropriate needle size and technique to minimize stress and risk of injury.

  • In-life Monitoring (Daily):

    • Observe animals for clinical signs of toxicity, including changes in posture, activity level, grooming, and breathing.

    • Record body weight.

    • Monitor food and water intake.

    • Use a scoring system to quantify the severity of observed toxicities.

  • Hematology (Weekly or at Endpoint):

    • Collect blood via an appropriate method (e.g., retro-orbital sinus or tail vein).

    • Perform a complete blood count (CBC) to assess for neutropenia, thrombocytopenia, and anemia.

  • Serum Chemistry (at Endpoint):

    • Analyze serum for markers of liver and kidney function (e.g., ALT, AST, creatinine).

  • Necropsy and Histopathology (at Endpoint):

    • Perform a gross necropsy, examining all major organs for abnormalities.

    • Collect and fix tissues (e.g., liver, kidney, spleen, bone marrow, gastrointestinal tract) in 10% neutral buffered formalin.

    • Process tissues for histopathological examination by a qualified pathologist.

Protocol 2: Pharmacodynamic Assay for PARP Inhibition (PAR Assay)
  • Sample Collection: Collect tumor biopsies or PBMCs at baseline (before this compound administration) and at various time points after administration (e.g., 2, 6, and 24 hours).

  • Sample Processing:

    • For tumor tissue, snap-freeze in liquid nitrogen or embed in OCT for frozen sections.

    • For PBMCs, isolate from whole blood using a density gradient medium (e.g., Ficoll-Paque).

  • PAR Measurement (ELISA):

    • Lyse cells or homogenize tissue to extract proteins.

    • Determine total protein concentration using a standard assay (e.g., BCA).

    • Use a commercial PAR ELISA kit, following the manufacturer's instructions, to quantify PAR levels.

    • Normalize PAR levels to total protein concentration.

  • Data Analysis: Compare PAR levels in post-treatment samples to baseline levels to determine the percentage of PARP inhibition.

Signaling Pathways and Experimental Workflows

Caption: PARP Inhibition Signaling Pathway by this compound.

MTD_Study_Workflow cluster_Setup Study Setup cluster_Dosing Dose Escalation (3+3 Design) cluster_Monitoring Toxicity Monitoring Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurements Baseline Measurements (Body Weight, etc.) Animal_Acclimation->Baseline_Measurements Cohort1 Cohort 1 (Dose Level 1) Baseline_Measurements->Cohort1 DLT_Observation1 DLT Observation (e.g., 21 days) Cohort1->DLT_Observation1 Daily_Checks Daily Clinical Signs & Body Weight Cohort1->Daily_Checks Weekly_Hematology Weekly Hematology Cohort1->Weekly_Hematology Decision1 < 1/3 DLTs? DLT_Observation1->Decision1 Cohort2 Cohort 2 (Dose Level 2) Decision1->Cohort2 Yes MTD_Established MTD Established Decision1->MTD_Established No (≥2/3 DLTs) Expand_Cohort Expand Cohort (another 3 animals) Decision1->Expand_Cohort No (1/3 DLT) DLT_Observation2 DLT Observation Cohort2->DLT_Observation2 Decision2 < 1/3 DLTs? DLT_Observation2->Decision2 Decision2->MTD_Established No ... ... Decision2->... Yes (Continue Escalation) Endpoint_Analysis Endpoint Analysis (Necropsy, Histopathology) MTD_Established->Endpoint_Analysis Expand_Cohort->DLT_Observation1

Caption: Experimental Workflow for a Maximum Tolerated Dose (MTD) Study.

References

Technical Support Center: Troubleshooting Veliparib Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical evaluation of the PARP inhibitor, Veliparib.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of this compound as a monotherapy in our cancer cell line. What are the possible reasons?

A1: Inconsistent efficacy of this compound monotherapy can be attributed to several factors:

  • Homologous Recombination (HR) Proficiency: this compound's primary mechanism of synthetic lethality is in cells with deficient HR DNA repair pathways, commonly associated with BRCA1/2 mutations. If your cell line is HR-proficient, the cytotoxic effect of PARP inhibition alone may be limited.[1][2]

  • Weak PARP Trapping: Compared to other PARP inhibitors like olaparib and talazoparib, this compound is a potent catalytic inhibitor but a relatively weak "trapper" of PARP1 at DNA damage sites.[3][4] This weaker trapping ability can result in lower cytotoxicity in some models.

  • Cell Line Specific Resistance: The cell line may have intrinsic resistance mechanisms, such as high expression of drug efflux pumps (e.g., P-glycoprotein) or secondary mutations that restore HR function.[5][6][7]

  • Suboptimal Drug Concentration or Exposure Time: The concentration of this compound or the duration of treatment may be insufficient to induce significant cell death. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.

Q2: Our in vitro results with this compound in combination with a DNA-damaging agent (e.g., temozolomide) are promising, but we are not seeing the same effect in our in vivo xenograft model. What could be the cause of this discrepancy?

A2: The discordance between in vitro and in vivo results is a known challenge. Several factors can contribute to this:

  • Pharmacokinetics and Drug Delivery: this compound's pharmacokinetic properties, including its half-life and ability to penetrate tumor tissue at sufficient concentrations, can significantly impact its in vivo efficacy.[8] The concentration of this compound achieved in the tumor tissue might be lower than the optimal concentrations used in vitro.[8]

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than in vitro cell culture conditions. Factors such as hypoxia can influence both tumor cell sensitivity and drug penetration, potentially reducing this compound's efficacy.

  • Animal Model Selection: The choice of animal model is critical. The genetic background of the host and the specific characteristics of the xenografted tumor can influence the response to therapy.

  • Dosing Schedule and Administration Route: The dosing regimen (e.g., intermittent vs. continuous) and the route of administration in the animal model need to be optimized to maintain adequate drug exposure in the tumor.[9][10]

Q3: We are planning to use this compound in combination with carboplatin. What is the rationale and what should we consider?

A3: The rationale for combining this compound with carboplatin is that carboplatin induces DNA damage, which is then potentiated by this compound's inhibition of PARP-mediated DNA repair.[11] This combination is particularly effective in tumors with HR deficiency.

Key considerations for this combination therapy include:

  • Toxicity: The combination of a PARP inhibitor and a platinum-based chemotherapy agent can lead to increased hematological toxicity (e.g., neutropenia, thrombocytopenia).[10] Careful dose-escalation studies are necessary to determine the maximum tolerated dose (MTD) of the combination in your animal model.

  • Dosing Schedule: The timing and sequence of administration of this compound and carboplatin can influence both efficacy and toxicity.[12]

  • Biomarkers: Assessing the HR status (e.g., BRCA1/2 mutations) of your preclinical model can help predict the likelihood of a synergistic response to the combination therapy.

Q4: What are the known mechanisms of acquired resistance to this compound?

A4: Acquired resistance to this compound and other PARP inhibitors can develop through several mechanisms:

  • Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 or other HR-related genes can restore the open reading frame and produce a functional protein, thereby reactivating the HR repair pathway.[1][7][13]

  • Increased Drug Efflux: Upregulation of drug efflux transporters, such as P-glycoprotein (encoded by the ABCB1/MDR1 gene), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[6][7]

  • Replication Fork Stabilization: Alterations in proteins involved in replication fork dynamics can protect the fork from collapse, even in the absence of functional HR, thus conferring resistance to PARP inhibitors.[1][13]

  • Loss of PARP1 Expression: Although less common, the loss of PARP1 expression can render cells resistant to the trapping mechanism of PARP inhibitors.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Assay Results
Symptom Possible Cause Suggested Solution
High variability between replicate wells- Inconsistent cell seeding- Edge effects in the plate- Uneven drug distribution- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Mix the plate gently after adding this compound.
No clear dose-response curve- Drug concentration range is too high or too low- Insufficient incubation time- Cell line is resistant to this compound monotherapy- Perform a wider range of serial dilutions.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Test this compound in combination with a DNA-damaging agent.
Unexpected cell death in control wells- Solvent toxicity (e.g., DMSO)- Contamination- Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).- Use aseptic techniques and check for contamination.
Issue 2: Weak or No Signal in PARP Activity Assay
Symptom Possible Cause Suggested Solution
Low signal in both treated and untreated samples- Inactive PARP enzyme- Insufficient DNA damage to activate PARP- Problem with detection reagent- Use a fresh batch of PARP enzyme and verify its activity with a positive control.- Ensure cells are treated with a DNA-damaging agent to stimulate PARP activity.- Check the expiration date and proper storage of all assay components.
High background signal- Non-specific antibody binding (for ELISA-based assays)- Contamination of reagents- Optimize blocking conditions and antibody concentrations.- Use fresh, high-quality reagents.
Issue 3: High Toxicity and Weight Loss in In Vivo Studies
Symptom Possible Cause Suggested Solution
Significant weight loss and signs of distress in animals- this compound dose is too high- Combination therapy is too toxic- Perform a dose-escalation study to determine the MTD of this compound alone and in combination.- Consider an intermittent dosing schedule for this compound.[9]
Poor drug solubility leading to administration issues- Improper formulation of this compound- Follow a validated protocol for solubilizing this compound for in vivo use. A common vehicle is a solution of polyethylene glycol 400 and ultrapure water.[14]

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Different Cell Lines

Cell LineCancer TypeHR StatusThis compound IC50 (µM)Combination AgentReference
IshikawaEndometrial CarcinomaNot Specified133.5Monotherapy[15]
NTERA-2 CisRGerm Cell TumorNot Specified>75Cisplatin[16]
NCCIT CisRGerm Cell TumorNot Specified>75Cisplatin[16]

Note: IC50 values can vary significantly depending on the assay conditions and cell line.

Table 2: In Vivo Dosing Regimens for this compound in Preclinical Models

Animal ModelTumor TypeCombination Agent(s)This compound Dose & ScheduleOutcomeReference
Athymic Nude MiceGlioblastomaTemozolomide (50 mg/kg/d)25 mg/kg/d (in 2 divided doses) for 5 days every 28 daysDelayed tumor growth in TMZ-sensitive xenografts[8]
BRCA1-deficient MiceMammary TumorNone100 mg/kg in diet (continuous)Delayed tumor development[9]
Athymic Nude MiceEndometrial CarcinomaRadiotherapy (2 Gy)Not specifiedDecreased tumor growth[15]
Immunodeficient MiceGerm Cell TumorCisplatinNot specifiedNo significant synergy[16]

Experimental Protocols

In Vitro Cell Viability (Cytotoxicity) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (powder)

  • DMSO (for dissolving this compound)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Cell Counting Kit-8, MTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

In Vitro PARP Activity Assay (ELISA-based)

Objective: To measure the inhibition of PARP activity by this compound in cell lysates.

Materials:

  • Cancer cell line

  • This compound

  • DNA-damaging agent (e.g., H2O2 or MMS)

  • Cell lysis buffer

  • Commercial PARP activity ELISA kit (e.g., from BPS Bioscience or ATCC)[3]

  • Plate reader

Methodology:

  • Cell Treatment:

    • Seed cells in a suitable culture dish and allow them to attach.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 100 µM H2O2 for 15 minutes).

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells using the lysis buffer provided in the kit or a suitable alternative.

    • Collect the cell lysates and determine the protein concentration.

  • PARP Activity Measurement:

    • Follow the protocol of the commercial ELISA kit. This typically involves:

      • Adding equal amounts of protein from each cell lysate to the wells of the assay plate.

      • Incubating with the reaction mixture containing biotinylated NAD+.

      • Detecting the incorporated biotinylated PAR using a streptavidin-HRP conjugate and a colorimetric substrate.

  • Data Analysis:

    • Measure the absorbance at the specified wavelength.

    • Calculate the percentage of PARP inhibition for each this compound concentration relative to the untreated control.

    • Determine the IC50 value for PARP inhibition.

γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks

Objective: To visualize and quantify DNA double-strand breaks (DSBs) induced by this compound, alone or in combination with a DNA-damaging agent.

Materials:

  • Cells grown on coverslips

  • This compound and/or DNA-damaging agent

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γ-H2AX (phospho-Ser139)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Methodology:

  • Cell Treatment:

    • Treat cells grown on coverslips with this compound and/or a DNA-damaging agent for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).

Mandatory Visualizations

G cluster_0 Troubleshooting Inconsistent this compound Efficacy Start Inconsistent Efficacy Observed Check_HR_Status Check HR Status of Model Start->Check_HR_Status Check_InVitro_Params Review In Vitro Parameters Start->Check_InVitro_Params Check_InVivo_Params Review In Vivo Parameters Start->Check_InVivo_Params HR_Proficient HR Proficient? Check_HR_Status->HR_Proficient Optimize_Dose Optimize Dose/ Exposure Time Check_InVitro_Params->Optimize_Dose Check_PK Assess Pharmacokinetics Check_InVivo_Params->Check_PK Consider_Combo Consider Combination Therapy (e.g., with TMZ, Platinum) HR_Proficient->Consider_Combo Yes Check_Resistance Investigate Resistance Mechanisms HR_Proficient->Check_Resistance No

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

G cluster_1 This compound's Mechanism of Action & Resistance DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARP_Inhibition PARP Catalytic Inhibition (Weak PARP Trapping) PARP1->PARP_Inhibition This compound This compound This compound->PARP_Inhibition SSB_to_DSB Replication Fork Collapse (SSB -> DSB) PARP_Inhibition->SSB_to_DSB HR_Proficient HR Proficient Cell SSB_to_DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) SSB_to_DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Synthetic_Lethality Synthetic Lethality (Apoptosis) HR_Deficient->Synthetic_Lethality Resistance Resistance Mechanisms Synthetic_Lethality->Resistance HR_Restoration HR Restoration Resistance->HR_Restoration Drug_Efflux Drug Efflux Resistance->Drug_Efflux

Caption: this compound's mechanism and key resistance pathways.

G cluster_2 Experimental Workflow: In Vitro this compound Efficacy Start Start Cell_Culture Culture Cancer Cell Line Start->Cell_Culture Treatment Treat with this compound +/- DNA Damaging Agent Cell_Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Viability Cell Viability Assay (IC50) Endpoint_Assays->Viability PARP_Activity PARP Activity Assay Endpoint_Assays->PARP_Activity DNA_Damage γ-H2AX Staining (DSBs) Endpoint_Assays->DNA_Damage Analysis Data Analysis Viability->Analysis PARP_Activity->Analysis DNA_Damage->Analysis

Caption: Workflow for in vitro evaluation of this compound.

References

Technical Support Center: Managing Myelosuppression with Veliparib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing myelosuppression during experiments involving Veliparib combination therapy.

Frequently Asked Questions (FAQs)

Q1: What is the expected incidence of myelosuppression with this compound combination therapy?

Myelosuppression is a common adverse event when this compound is combined with cytotoxic chemotherapy. The incidence and severity of hematologic toxicities, such as neutropenia, thrombocytopenia, and anemia, vary depending on the specific chemotherapeutic agents used, their dosage, and the patient population.[1][2][3][4] Clinical studies have shown that combining this compound with chemotherapy can increase the risk of hematologic toxicities compared to chemotherapy alone.[3] For instance, a meta-analysis of studies in lung cancer patients showed that this compound with chemotherapy significantly increased the risk of leukopenia, neutropenia, anemia, and thrombocytopenia.[3]

Q2: What are the typical dose-limiting toxicities (DLTs) observed with this compound combination therapy?

Myelosuppression, particularly grade 3 or 4 neutropenia and thrombocytopenia, is frequently reported as the dose-limiting toxicity (DLT) in phase I clinical trials of this compound in combination with various chemotherapy regimens.[2][4][5] For example, in a study combining this compound with carboplatin and etoposide, excessive chemotherapy dose delays were observed due to grade 3/4 neutropenia and thrombocytopenia.[2] Similarly, when combined with topotecan, grade 4 neutropenia and thrombocytopenia were observed as DLTs.[5]

Q3: How does the dosing schedule of this compound impact myelosuppression?

The dosing schedule of this compound can significantly influence the rates of hematologic toxicity. Continuous daily dosing of this compound alongside chemotherapy has been shown to lead to excessive myelosuppression, often requiring dose delays of the chemotherapeutic agents.[2] Intermittent dosing schedules, such as administering this compound for a set number of days within a treatment cycle, have been explored to mitigate this toxicity and have been found to be better tolerated.[2][6] For instance, a 14-day treatment of this compound with carboplatin and etoposide was found to have an acceptable safety profile.[2][6]

Q4: Are there specific patient populations that are more susceptible to myelosuppression with this compound?

While not extensively detailed in all studies, patients with impaired renal function may be at a higher risk for increased this compound exposure, which could potentially lead to enhanced toxicity, including myelosuppression. Therefore, dose modifications should be considered in this patient population.[1]

Troubleshooting Guides

Problem: Unexpectedly high rates of Grade 3/4 neutropenia are observed in our preclinical/clinical study.

Possible Causes and Solutions:

  • Dosing Schedule: Continuous dosing of this compound in combination with chemotherapy can lead to severe hematologic toxicity.[2]

    • Troubleshooting Step: Consider implementing an intermittent this compound dosing schedule. For example, administering this compound for 7 or 14 days of a 21-day cycle has been shown to be more manageable.[2][6]

  • This compound and/or Chemotherapy Dose: The current doses of this compound and/or the accompanying chemotherapeutic agent may be too high.

    • Troubleshooting Step: Refer to established Recommended Phase II Doses (RP2D) from similar combination studies (see Table 1). If DLTs are observed, a dose reduction of either this compound or the chemotherapeutic agent, or both, may be necessary.[5][7]

  • Patient-Specific Factors: Individual patient characteristics, such as renal function, can affect drug clearance and contribute to increased toxicity.[1]

    • Troubleshooting Step: Monitor renal function and consider dose adjustments for patients with impaired creatinine clearance.[1]

Problem: Severe thrombocytopenia is leading to treatment delays.

Possible Causes and Solutions:

  • Drug Combination: Certain chemotherapy agents, when combined with this compound, are more likely to cause significant thrombocytopenia.[4]

    • Troubleshooting Step: Review the known toxicity profiles of the specific agents in your combination. In a study of this compound with carboplatin and gemcitabine, thrombocytopenia was a common grade 3/4 adverse event.[4] Dose modifications of the chemotherapeutic agents were often required.[8]

  • Cumulative Toxicity: Myelosuppression can be cumulative over multiple treatment cycles.

    • Troubleshooting Step: Implement strict monitoring of platelet counts before each treatment cycle. Prophylactic measures or dose adjustments based on platelet nadirs from the previous cycle may be warranted.

Quantitative Data Summary

Table 1: Hematologic Toxicities in this compound Combination Therapy Clinical Trials

Combination RegimenCancer TypeGrade 3/4 Neutropenia (%)Grade 3/4 Thrombocytopenia (%)Grade 3/4 Anemia (%)Recommended Phase II Dose (this compound)Reference
This compound + Carboplatin/PaclitaxelNon-Small Cell Lung CancerComparable between this compound and placebo groupsComparable between this compound and placebo groupsComparable between this compound and placebo groups120 mg BID (days 1-7 of 21-day cycle)[9]
This compound + Carboplatin/EtoposideExtensive-Stage Small Cell Lung CancerHigh (led to dose delays with continuous dosing)High (led to dose delays with continuous dosing)-240 mg BID (14 days in a 21-day cycle)[2][6]
This compound + TopotecanSolid TumorsDLT observed (Grade 4)DLT observed (Grade 4)-Not established due to toxicity[5]
This compound + Cyclophosphamide (metronomic)Refractory Solid Tumors & Lymphomas---60 mg daily[7]
This compound + Carboplatin/GemcitabineAdvanced Ovarian Cancer≥40%≥40%-250 mg BID[4]
This compound + 5-Fluorouracil/Oxaliplatin (FOLFOX)Metastatic Pancreatic Cancer16%Grade 3 (one patient)2 patients (Grade 3 or 4)200 mg BID[10]

Experimental Protocols

Protocol: Monitoring and Management of Myelosuppression

This protocol is a generalized guideline based on practices from various clinical trials and should be adapted to specific experimental designs.

  • Baseline Assessment:

    • Perform a complete blood count (CBC) with differential and platelet count before initiating therapy to establish baseline values.

    • Assess renal function (e.g., serum creatinine, calculated creatinine clearance) as it can influence this compound exposure.[1]

  • On-Treatment Monitoring:

    • Conduct CBC with differential and platelet counts at least weekly during the first two cycles of therapy, and then prior to each subsequent cycle, or more frequently if clinically indicated.[11]

    • The nadir for neutrophil and platelet counts is often observed 7 to 14 days after chemotherapy administration.[12]

  • Dose Modification Guidelines:

    • Define dose-limiting toxicities (DLTs) prior to study initiation. Typically, Grade 4 neutropenia or thrombocytopenia, or febrile neutropenia, are considered DLTs.[2][13]

    • Establish clear criteria for dose reductions or treatment delays based on hematologic parameters. A generalized dose modification scheme is presented in Table 2.

Table 2: Example of a Dose Modification Schedule for Myelosuppression

Absolute Neutrophil Count (ANC) (x 10⁹/L)Platelet Count (x 10⁹/L)Recommended Dose Modification
≥1.5≥100100% of dose
1.0 - <1.575 - <100Reduce dose by 25%
0.5 - <1.050 - <75Hold treatment until recovery, then restart at a reduced dose
<0.5<50Hold treatment until recovery, then consider discontinuation or significant dose reduction

Note: This is an illustrative table. Specific dose modification protocols should be tailored to the specific combination therapy and study design.[14]

Visualizations

Myelosuppression_Management_Workflow cluster_monitoring Monitoring cluster_assessment Toxicity Assessment cluster_action Action Baseline Baseline Assessment (CBC, Renal Function) Weekly Weekly CBC (First 2 Cycles) Baseline->Weekly PreCycle Pre-Cycle CBC (Subsequent Cycles) Weekly->PreCycle GradeToxicity Grade Hematologic Toxicity (CTCAE) PreCycle->GradeToxicity CheckDLT Check for DLTs (e.g., Grade 4 Neutropenia/Thrombocytopenia, Febrile Neutropenia) GradeToxicity->CheckDLT Continue Continue Treatment (No DLT) CheckDLT->Continue No Modify Dose Modification (Reduce Dose / Delay Treatment) CheckDLT->Modify Yes Supportive Consider Supportive Care (e.g., G-CSF) Modify->Supportive

Caption: Workflow for monitoring and managing myelosuppression.

PARP_Inhibition_and_Chemotherapy_Synergy cluster_chemo Chemotherapy Action cluster_parp PARP Inhibition cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome Chemo DNA-damaging Chemotherapy (e.g., Platinum agents, Topoisomerase inhibitors) SSB Single-Strand Breaks (SSBs) Double-Strand Breaks (DSBs) Chemo->SSB PARP PARP Enzyme SSB->PARP activates HR Homologous Recombination (HR) (Repairs DSBs) SSB->HR can lead to DSBs if not repaired PARP_Inhibition PARP Inhibition PARP->PARP_Inhibition BER Base Excision Repair (BER) (Repairs SSBs) PARP->BER mediates This compound This compound This compound->PARP_Inhibition PARP_Inhibition->BER blocks BER->SSB repairs Apoptosis Cell Death (Apoptosis) BER->Apoptosis inhibition leads to accumulation of damage HR->SSB repairs DSBs HR->Apoptosis deficiency enhances sensitivity Myelosuppression Myelosuppression (Toxicity in Hematopoietic Cells) Apoptosis->Myelosuppression in rapidly dividing cells contributes to

Caption: Simplified signaling pathway of this compound and chemotherapy.

References

Veliparib Technical Support Center: Troubleshooting Solubility and Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on common solubility and stability challenges encountered when working with the PARP inhibitor, Veliparib (ABT-888), in various experimental buffers. The information is presented in a question-and-answer format to directly address practical issues in the laboratory.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). What is the recommended solvent?

A1: this compound has low intrinsic aqueous solubility. Therefore, it is standard practice to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2] It is crucial to use anhydrous, high-quality DMSO, as moisture can impact the solubility and stability of the compound.[1]

Q2: What is the maximum achievable concentration of this compound in DMSO?

A2: this compound is highly soluble in DMSO, with concentrations of 49-50 mg/mL (approximately 200-205 mM) being achievable.[1] For practical laboratory use, preparing a 10 mM stock solution in DMSO is a common practice.[3]

Q3: How should I prepare my final working solution of this compound in an aqueous experimental buffer from the DMSO stock?

A3: To prepare a working solution, the concentrated DMSO stock should be serially diluted into your aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), TRIS-HCl, or cell culture medium). It is critical to add the DMSO stock to the aqueous buffer while vortexing or mixing to ensure rapid and uniform dispersion, which helps prevent precipitation. The final concentration of DMSO in your experimental setup should be kept as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts.

Q4: I observed precipitation when diluting my this compound DMSO stock into my aqueous buffer. What can I do to prevent this?

A4: Precipitation upon dilution into aqueous buffers is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final desired concentration of this compound in the aqueous buffer.

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your working solution is minimal but sufficient to maintain solubility.

  • Use a Pre-warmed Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.

  • Sonication: Brief sonication of the final solution can help to redissolve small amounts of precipitate.[1]

  • Use of Surfactants or Co-solvents (for in vivo studies): For animal studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and bioavailability.[1]

Q5: How stable is this compound in DMSO stock solutions and in aqueous buffers?

A5:

  • DMSO Stock Solutions: When stored properly, this compound stock solutions in DMSO are stable for extended periods. It is recommended to store them at -20°C for up to 6 months or at -80°C for up to one year.[3] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

  • Aqueous Buffer Solutions: The stability of this compound in aqueous buffers is less well-documented and can be influenced by pH, temperature, and the specific buffer components. It is strongly recommended to prepare fresh working solutions in aqueous buffers for each experiment and use them immediately. One study indicated that in neutral extracts, this compound was stable for up to 4.4 hours.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound solubility and stability.

Table 1: this compound Solubility Data

SolventConcentrationTemperatureNotesReference
DMSO≥ 29 mg/mL (~119 mM)Room TemperatureHygroscopic DMSO can affect solubility; use newly opened solvent.MedChemExpress
DMSO49-50 mg/mL (~200-205 mM)Room TemperatureWarming to 50°C and ultrasonication can aid dissolution.[1]
WaterInsolubleRoom Temperature[1]
EthanolInsolubleRoom Temperature[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (~8.51 mM)Room TemperatureFor in vivo administration.MedChemExpress
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (~8.51 mM)Room TemperatureFor in vivo administration.MedChemExpress

Table 2: this compound Stability Data

ConditionDurationTemperatureDegradationReference
Methanol Stock Solution (1 mM)At least 3 months-20°C< 15%[4]
PlasmaAt least 175 days-70°C< 15%[4]
Plasma (Freeze-Thaw)3 cycles-70°C to Room Temperature< 3.4%[4]
Neutral ExtractsUp to 4.4 hoursNot SpecifiedNo significant degradation[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 244.29 g/mol )

    • Anhydrous, high-quality DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, weigh out 2.44 mg of this compound.

    • Add the appropriate volume of DMSO to the this compound powder.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM this compound Working Solution in PBS (pH 7.4) for Cell Culture

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile Phosphate Buffered Saline (PBS), pH 7.4

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock 1:100 in PBS to create a 100 µM solution. To do this, add 1 µL of the 10 mM stock to 99 µL of sterile PBS and mix well.

    • Prepare the final 10 µM working solution by diluting the 100 µM intermediate solution 1:10 in PBS. For example, add 10 µL of the 100 µM solution to 90 µL of sterile PBS.

    • The final DMSO concentration in this working solution will be 0.1%.

    • Use the working solution immediately after preparation.

Protocol 3: Stability Assessment of this compound in an Aqueous Buffer using HPLC-UV

  • Objective: To determine the stability of this compound in a specific aqueous buffer over time at a given temperature.

  • Materials:

    • This compound

    • Experimental buffer (e.g., PBS, pH 7.4)

    • Acetonitrile (ACN), HPLC grade

    • Formic acid, HPLC grade

    • Water, HPLC grade

    • HPLC system with a UV detector and a C18 column

  • Procedure:

    • Solution Preparation: Prepare a solution of this compound in the desired buffer at a known concentration (e.g., 10 µM).

    • Time Points: Aliquot the solution and store it under the desired temperature conditions (e.g., 4°C and room temperature). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Sample Analysis:

      • At each time point, inject an aliquot of the solution onto the HPLC system.

      • A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

      • Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Data Analysis:

      • Quantify the peak area of the this compound peak at each time point.

      • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

      • The appearance of new peaks in the chromatogram would indicate the formation of degradation products.

Visualizations

Veliparib_Troubleshooting_Workflow start Start: Need to prepare This compound working solution dissolve_in_dmso Prepare concentrated stock solution in anhydrous DMSO start->dissolve_in_dmso dilute_in_buffer Dilute DMSO stock into aqueous buffer dissolve_in_dmso->dilute_in_buffer check_precipitation Observe for precipitation dilute_in_buffer->check_precipitation no_precipitate Solution is ready for use (Use immediately) check_precipitation->no_precipitate No precipitate Precipitation observed check_precipitation->precipitate Yes end End: Successful preparation no_precipitate->end troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc Lower final concentration troubleshoot->lower_conc warm_buffer Use pre-warmed buffer troubleshoot->warm_buffer sonicate Briefly sonicate troubleshoot->sonicate lower_conc->dilute_in_buffer warm_buffer->dilute_in_buffer sonicate->dilute_in_buffer

Caption: Workflow for preparing and troubleshooting this compound solutions.

PARP1_Signaling_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 recruits and activates PAR Poly(ADP-ribose) (PAR) chain synthesis PARP1->PAR catalyzes Repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_proteins recruits DNA_repair DNA Repair Repair_proteins->DNA_repair This compound This compound This compound->PARP1 inhibits

Caption: Simplified PARP1 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Addressing Off-Target Effects of Veliparib in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Veliparib (ABT-888). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects of this compound in your cellular assays. By understanding and addressing these effects, you can ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and PARP-2, with Ki values of 5.2 nM and 2.9 nM, respectively, in cell-free assays.[1] Its primary mechanism of action is the inhibition of these enzymes, which are critical for DNA single-strand break repair.

Q2: What are the known off-target effects of this compound?

At concentrations higher than those required for PARP inhibition, this compound has been shown to interact with other cellular targets. These include certain kinases and receptors. It is important to consider these off-target effects, especially when using this compound at higher concentrations in cellular assays.

Q3: At what concentrations do off-target effects become relevant?

The clinical relevance of off-target effects depends on the concentrations used in your experiments. While the peak plasma concentration of this compound in some studies is around 1 µM, cellular assays often utilize a range of concentrations.[2] Off-target effects on kinases like PIM1 and CDK9 have been observed in the low micromolar range.[2] Therefore, if your experimental concentrations exceed 1 µM, it is crucial to consider the potential for off-target activities.

Q4: How can I distinguish between on-target (PARP inhibition) and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is a key challenge. Here are a few strategies:

  • Dose-response curves: A hallmark of a specific inhibitor is a clear dose-response relationship for its intended target. If you observe cellular effects at concentrations significantly higher than the IC50 for PARP inhibition, off-target effects may be at play.

  • Use of multiple PARP inhibitors: Comparing the effects of this compound with other PARP inhibitors that have different off-target profiles (e.g., Olaparib) can help to dissect the observed phenotypes.[3][4]

  • Rescue experiments: If an off-target effect is suspected, overexpressing the off-target protein may rescue the phenotype.

  • Specific downstream markers: Analyze downstream markers specific to the on-target and suspected off-target pathways. For example, assess PARylation levels for on-target PARP inhibition and phosphorylation of specific substrates for off-target kinase inhibition.

Quantitative Data on this compound's On- and Off-Target Activities

The following tables summarize the known inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound for its primary and off-target molecules.

Primary Targets Ki (nM) IC50 (nM)
PARP-15.2[1]3.3[5]
PARP-22.9[1]-
Off-Target Kinases IC50 (µM)
PIM117[2]
CDK98.2[2]
Off-Target Receptors IC50 (µM)
Histamine H15.3
5-HT1A1.2
5-HT71.5

Troubleshooting Guide

This guide addresses specific issues you might encounter in your cellular assays and provides potential explanations related to this compound's off-target effects.

Issue 1: Unexpected changes in cell cycle progression.

  • Observation: You observe a G2/M phase arrest or other alterations in cell cycle distribution that are not fully explained by PARP inhibition alone.

  • Possible Off-Target Cause: Inhibition of CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is essential for transcriptional elongation.[6] Even partial inhibition of CDK9 by this compound at higher concentrations could lead to cell cycle perturbations. Studies have shown that other PARP inhibitors with different off-target profiles can induce a G2 cell cycle arrest, an effect not typically seen with this compound, suggesting that such effects can be off-target mediated.[3][4]

  • Troubleshooting Steps:

    • Perform a dose-response analysis: Correlate the concentration of this compound with the observed cell cycle changes.

    • Analyze CDK9 activity: Measure the phosphorylation of known CDK9 substrates, such as the C-terminal domain of RNA Polymerase II.

    • Compare with other PARP inhibitors: Use a PARP inhibitor with a different kinase off-target profile to see if the same cell cycle phenotype is observed.

Issue 2: Altered cell viability or apoptosis that doesn't correlate with DNA damage markers.

  • Observation: You see a decrease in cell viability or an increase in apoptosis at high this compound concentrations, but this doesn't correlate with the levels of DNA damage markers like γH2Ax.

  • Possible Off-Target Cause: Inhibition of PIM1 kinase. PIM1 is a proto-oncogene that promotes cell survival and inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins like BAD.[7] Inhibition of PIM1 could lead to increased apoptosis independent of the DNA damage response.

  • Troubleshooting Steps:

    • Assess PIM1 signaling: Measure the phosphorylation status of PIM1 substrates, such as BAD or 4E-BP1.

    • Use a specific PIM1 inhibitor: Treat cells with a selective PIM1 inhibitor to see if it phenocopies the effects observed with high concentrations of this compound.

    • Analyze apoptosis pathways: Investigate the activation of specific apoptotic pathways (e.g., intrinsic vs. extrinsic) to determine if they are consistent with PIM1 inhibition.

Issue 3: Inconsistent results in DNA repair assays.

  • Observation: You are getting variable or unexpected results in your DNA repair assays, such as the γH2Ax or FANCD2 foci formation assays.

  • Possible Cause: A combination of on-target and off-target effects, or issues with the assay itself.

  • Troubleshooting Steps:

    • Optimize your assay protocol: Ensure your protocols for immunofluorescence staining and image analysis are robust and validated. Refer to the detailed protocols provided in the next section.

    • Careful interpretation of γH2Ax foci: Remember that γH2Ax foci are dynamic markers of DNA double-strand breaks.[8] PARP inhibition is expected to lead to an accumulation of these foci. However, off-target effects on cell cycle checkpoints could also influence the timing and resolution of these foci.

    • Validate your FANCD2 assay: The Fanconi Anemia (FA) pathway is activated in response to DNA crosslinks and replication stress.[9] PARP inhibitors can induce replication stress, leading to FANCD2 foci formation.[10] Ensure your assay is correctly identifying proliferating cells (e.g., through Ki-67 co-staining) as FANCD2 foci are primarily formed during S-phase.

Experimental Protocols

PARP Activity Assay (Cell-Based)

This protocol provides a general framework for measuring PARP activity in cells treated with this compound.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations for the desired duration. Include a positive control (e.g., a known DNA damaging agent like H2O2) and a negative control (vehicle).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • PARP Activity Measurement:

    • Several commercial kits are available for measuring PARP activity based on the incorporation of biotinylated NAD+ onto histone proteins. Follow the manufacturer's instructions.

    • Alternatively, you can perform a Western blot to detect the levels of poly(ADP-ribose) (PAR) polymers using a specific anti-PAR antibody.

  • Data Analysis:

    • Normalize the PARP activity to the total protein concentration for each sample.

    • Plot the percentage of PARP inhibition against the log of this compound concentration to determine the IC50 value.

γH2Ax Immunofluorescence Assay

This protocol details the steps for detecting and quantifying γH2Ax foci, a marker of DNA double-strand breaks.

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a multi-well plate.

    • Treat cells with this compound and/or a DNA damaging agent.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

    • Incubate with a primary antibody against γH2Ax (e.g., clone JBW301) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBST.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2Ax foci per nucleus using image analysis software like ImageJ or CellProfiler.

Fanconi Anemia Triple Stain Immunofluorescence (FATSI) Assay

This protocol is for the simultaneous detection of FANCD2 foci, the proliferation marker Ki-67, and nuclear DNA to assess the functionality of the Fanconi Anemia pathway in proliferating cells.[9]

  • Cell Culture and Treatment:

    • Grow cells on coverslips and treat as required.

  • Fixation and Permeabilization:

    • Follow the same fixation and permeabilization steps as for the γH2Ax assay.

  • Immunostaining:

    • Block with 1% BSA in PBST for 1 hour.

    • Prepare a primary antibody cocktail containing antibodies against FANCD2 (e.g., rabbit polyclonal) and Ki-67 (e.g., mouse monoclonal) diluted in blocking buffer.

    • Incubate with the primary antibody cocktail overnight at 4°C.

    • Wash three times with PBST.

    • Prepare a secondary antibody cocktail containing fluorescently-labeled anti-rabbit and anti-mouse antibodies with distinct fluorophores.

    • Incubate with the secondary antibody cocktail for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBST.

  • Counterstaining and Mounting:

    • Counterstain with DAPI and mount as described previously.

  • Image Acquisition and Analysis:

    • Acquire images in three channels (for DAPI, FANCD2, and Ki-67).

    • Analyze only the Ki-67 positive cells for the presence of FANCD2 foci. A cell is typically considered positive for FANCD2 foci if it has more than 5 distinct nuclear foci.

Visualizations

Signaling Pathways and Experimental Workflows

Veliparib_On_Target_Pathway cluster_dna_damage DNA Damage Response This compound This compound PARP1_2 PARP-1 / PARP-2 This compound->PARP1_2 Inhibition BER Base Excision Repair (BER) PARP1_2->BER Required for SSB Single-Strand Breaks (SSBs) SSB->PARP1_2 Recruits DSB Double-Strand Breaks (DSBs) SSB->DSB Leads to at replication forks BER->SSB Repairs Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death

Caption: On-target signaling pathway of this compound.

Veliparib_Off_Target_Kinases cluster_pim1 PIM1 Pathway cluster_cdk9 CDK9 Pathway This compound This compound (High Concentrations, µM) PIM1 PIM1 Kinase This compound->PIM1 Partial Inhibition CDK9 CDK9/Cyclin T1 (P-TEFb) This compound->CDK9 Partial Inhibition BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition RNAPII RNA Polymerase II (CTD) CDK9->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Cell_Cycle Cell Cycle Progression Transcription->Cell_Cycle

Caption: Potential off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Concentration Is this compound concentration >> IC50 for PARP? Start->Concentration Dose_Response Perform Dose-Response Curve Concentration->Dose_Response Yes On_Target_Investigation Investigate On-Target Pathway Dysregulation Concentration->On_Target_Investigation No Off_Target_Suspected Off-Target Effect Suspected Dose_Response->Off_Target_Suspected Specific_Assays Perform Specific Assays for Suspected Off-Targets (e.g., Kinase Activity) Off_Target_Suspected->Specific_Assays Compare_Inhibitors Compare with another PARP inhibitor with a different off-target profile Off_Target_Suspected->Compare_Inhibitors Conclusion Conclude on the source of the phenotype Specific_Assays->Conclusion Compare_Inhibitors->Conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Enhancing Veliparib Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of Veliparib across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound capable of crossing the blood-brain barrier?

A1: Yes, preclinical data suggest that this compound can cross the blood-brain barrier. It has been described as a brain-penetrant poly(ADP-ribose) polymerase (PARP) inhibitor.[1] In preclinical models, this compound has demonstrated a brain-to-plasma concentration ratio of approximately 0.47, which is substantially higher than that of other PARP inhibitors like olaparib, rucaparib, and talazoparib.[1][2]

Q2: What is the typical concentration of this compound achieved in brain tumors in preclinical models?

A2: In orthotopic glioblastoma xenograft models, the maximum concentration (Cmax) of this compound in tumor tissue has been measured to be around 1.23 to 1.5 µM.[3][4]

Q3: What are the primary mechanisms that limit this compound's accumulation in the brain?

A3: A major factor limiting the brain accumulation of this compound and other PARP inhibitors is the activity of efflux transporters at the BBB.[2] Specifically, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are known to actively transport these drugs out of the brain, thereby reducing their effective concentration at the target site.[5]

Q4: What are the most promising strategies to enhance this compound delivery to the brain?

A4: Two of the leading strategies being investigated are:

  • Nanoparticle-based delivery: Encapsulating this compound into nanoparticles can protect it from efflux pumps and facilitate its transport across the BBB.[6]

  • Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves to transiently and locally open the BBB, allowing for increased penetration of systemically administered drugs like this compound.[7][8]

Troubleshooting Guides

Low Brain-to-Plasma Ratio of this compound in In Vivo Studies
Potential Cause Troubleshooting Steps
High Efflux Transporter Activity (P-gp, BCRP) - Co-administer a known P-gp or BCRP inhibitor to assess if the brain-to-plasma ratio improves. - Use genetically engineered animal models (e.g., P-gp knockout mice) to confirm the role of specific transporters.
Rapid Metabolism - Analyze plasma and brain tissue for this compound metabolites to determine the extent of degradation. - Adjust the dosing regimen (e.g., more frequent administration) to maintain therapeutic concentrations.
Issues with Drug Formulation/Administration - Verify the stability and solubility of your this compound formulation. - Ensure accurate and consistent dosing and administration route.
Inaccurate Sample Collection/Processing - Standardize the timing of tissue collection post-administration to capture peak concentration. - Minimize the time between sample collection and processing/storage to prevent degradation. Ensure proper homogenization of brain tissue.
Low Transport of this compound-Loaded Nanoparticles Across In Vitro BBB Models
Potential Cause Troubleshooting Steps
Suboptimal Nanoparticle Characteristics - Size: Ensure nanoparticles are within the optimal size range for transcytosis (typically under 100 nm). - Surface Charge: Modify the surface charge; cationic nanoparticles may interact more readily with the negatively charged cell membrane. - Surface Chemistry: Functionalize nanoparticles with ligands (e.g., transferrin, insulin) that target receptors on brain endothelial cells to promote receptor-mediated transcytosis.
Low Encapsulation Efficiency - Optimize the nanoparticle formulation protocol to improve drug loading.[9][10] - Accurately quantify the amount of this compound encapsulated in your nanoparticles.
Poor In Vitro Model Integrity - Verify Barrier Tightness: Regularly measure the transendothelial electrical resistance (TEER) of your cell monolayer to ensure a tight barrier. - Check for Paracellular Leakage: Use a fluorescent marker like Lucifer yellow to assess the integrity of the tight junctions.[11]
Inadequate Incubation Time - Perform a time-course experiment to determine the optimal duration for nanoparticle transport across the cell monolayer.

Data Presentation

Table 1: Brain Penetration of this compound and Other PARP Inhibitors in Preclinical Models

PARP Inhibitor Brain-to-Plasma Ratio Tumor Concentration (Cmax) Animal Model Reference
This compound ~0.47~1.5 µMGlioblastoma Xenograft (Mouse)[2][4]
Rucaparib Lower than this compoundNot specifiedNot specified[2]
Talazoparib Lower than this compoundNot specifiedNot specified[2]
Pamiparib ~0.20Not specifiedMouse[12]

Experimental Protocols

Protocol 1: Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol provides a general framework for the analysis of this compound in brain tissue. Optimization may be required based on the specific instrumentation and experimental conditions.

  • Tissue Homogenization:

    • Accurately weigh a portion of the frozen brain tissue (~100 mg).

    • Add a 3-fold volume of ice-cold homogenization buffer (e.g., PBS with protease inhibitors).

    • Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.

  • Protein Precipitation:

    • To a 100 µL aliquot of the brain homogenate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Sample Analysis by LC-MS/MS:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

    • Inject an aliquot onto the LC-MS/MS system.

    • Chromatographic Separation:

      • Column: A C18 reverse-phase column (e.g., UPLC HSS T3).[13]

      • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.[13]

      • Flow Rate: As per column specifications.

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).[14]

      • Monitoring Mode: Multiple Reaction Monitoring (MRM).[14]

      • Transitions: For this compound, m/z 245.2 -> 161.97.[14]

  • Quantification:

    • Generate a standard curve using known concentrations of this compound spiked into blank brain homogenate.

    • Calculate the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Protocol 2: In Vitro Blood-Brain Barrier Transwell Assay

This protocol describes a method to assess the transport of this compound or this compound-loaded nanoparticles across a monolayer of brain endothelial cells.

  • Cell Seeding:

    • Coat the apical side of a Transwell insert (e.g., 0.4 µm pore size) with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).

    • Seed brain endothelial cells (e.g., bEnd.3 or hCMEC/D3) onto the coated insert at a high density.

    • Culture the cells until a confluent monolayer is formed. Co-culturing with astrocytes on the basolateral side can improve barrier tightness.

  • Barrier Integrity Assessment:

    • Measure the TEER of the cell monolayer using a voltohmmeter. A high TEER value indicates a tight barrier.

    • Perform a paracellular permeability assay using a fluorescent marker (e.g., Lucifer yellow or FITC-dextran). Add the marker to the apical chamber and measure its appearance in the basolateral chamber over time. Low permeability indicates a well-formed barrier.[11]

  • Transport Experiment:

    • Replace the medium in both the apical and basolateral chambers with fresh assay buffer.

    • Add the test compound (this compound or this compound-loaded nanoparticles) to the apical chamber.

    • At designated time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral chamber. Replace the collected volume with fresh assay buffer.

    • At the end of the experiment, collect the final samples from both chambers and lyse the cells on the insert to determine the intracellular concentration.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the Transwell membrane, and C0 is the initial drug concentration in the apical chamber.

Visualizations

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_activation PARP Activation & Repair cluster_inhibition Inhibition cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break PARP PARP1/2 DNA_SSB->PARP activates PAR PAR Synthesis PARP->PAR DSB Double-Strand Break (at replication fork) PARP->DSB unrepaired SSB leads to Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins BER Base Excision Repair Repair_Proteins->BER mediates BER->DNA_SSB repairs This compound This compound This compound->PARP inhibits Apoptosis Apoptosis DSB->Apoptosis

Caption: PARP Inhibition Signaling Pathway in Cancer Cells.

Experimental_Workflow cluster_invivo In Vivo Model cluster_sampling Sample Collection cluster_analysis Analysis cluster_outcome Outcome Assessment Xenograft Establish Orthotopic Glioblastoma Xenograft Model Treatment Administer this compound (with/without enhancement) Xenograft->Treatment Collection Collect Blood and Brain Tissue Samples Treatment->Collection Extraction Extract this compound from Samples Collection->Extraction LCMS Quantify this compound by LC-MS/MS Extraction->LCMS Calculation Calculate Brain-to-Plasma Ratio LCMS->Calculation Efficacy Evaluate Therapeutic Efficacy Calculation->Efficacy

Caption: Workflow for Assessing this compound BBB Penetration In Vivo.

References

Technical Support Center: Enhancing Veliparib's PARP Trapping Effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the PARP inhibitor, Veliparib. This resource provides troubleshooting guidance and answers to frequently asked questions to help you design experiments and interpret data related to enhancing this compound's PARP trapping capabilities.

Frequently Asked Questions (FAQs)

Q1: What is the difference between PARP catalytic inhibition and PARP trapping?

A1: PARP catalytic inhibition refers to the blockage of the PARP enzyme's ability to synthesize poly(ADP-ribose) (PAR) chains, a crucial step in DNA single-strand break repair.[1] PARP trapping, on the other hand, is the stabilization of the PARP-DNA complex, which prevents the release of the PARP enzyme from the site of DNA damage.[2][3] These trapped complexes can lead to the collapse of replication forks, formation of double-strand breaks, and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair.[3][4]

Q2: How does this compound's PARP trapping potency compare to other clinical PARP inhibitors?

A2: this compound is a potent inhibitor of PARP-1 and PARP-2 catalytic activity, with Ki values of 5.2 and 2.9 nmol/L, respectively.[5] However, it is considered a weaker PARP trapping agent compared to other inhibitors like olaparib, niraparib, and especially talazoparib.[3][5][6] The cytotoxic effects of PARP inhibitors often correlate more strongly with their trapping efficiency than their catalytic inhibition.[7]

Q3: Why is my this compound monotherapy not showing significant cytotoxicity in my cancer cell line?

A3: The limited single-agent cytotoxicity of this compound can be attributed to its lower PARP trapping efficiency.[6] Additionally, if your cell line has a proficient homologous recombination (HR) pathway, it can effectively repair the double-strand breaks that arise from trapped PARP-DNA complexes, thus leading to resistance.[8] Another potential reason could be the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp), which can reduce the intracellular concentration of the inhibitor.[4][8]

Q4: What are the primary combination strategies to enhance this compound's efficacy?

A4: The efficacy of this compound can be significantly enhanced through combination with:

  • DNA Damaging Agents: Chemotherapeutics like temozolomide, platinum compounds (e.g., carboplatin, oxaliplatin), and topoisomerase I inhibitors (e.g., irinotecan) create DNA lesions that require PARP activity for repair.[5][6][9] Inhibition of PARP by this compound in this context leads to an accumulation of unrepaired DNA damage.

  • Radiation Therapy: Similar to chemotherapy, radiation induces DNA breaks, and this compound can potentiate its cytotoxic effects.[5]

  • Inhibitors of other DNA Damage Response (DDR) Pathways: Targeting parallel DNA repair pathways, such as the ATR pathway, can create a synthetic lethal interaction with PARP inhibition.[1][10]

  • Immune Checkpoint Inhibitors: There is emerging evidence for the synergistic effects of combining PARP inhibitors with immune checkpoint inhibitors.[11]

Troubleshooting Guides

Problem: Sub-optimal synergy observed when combining this compound with a DNA damaging agent.
Possible Cause Troubleshooting Suggestion
Inefficient PARP Trapping While this compound is a potent catalytic inhibitor, its trapping efficiency is lower than other PARP inhibitors. Consider testing a PARP inhibitor with stronger trapping potential like olaparib or talazoparib for comparison.[3]
Proficient Homologous Recombination (HR) Repair The cell line may have a fully functional HR pathway, allowing it to repair the DNA double-strand breaks induced by the combination treatment. Confirm the HR status of your cells (e.g., BRCA1/2 mutation status, RAD51 focus formation).[8] Consider using cell lines with known HR defects or co-treatment with an HR inhibitor.
Drug Efflux The cancer cells may be overexpressing multidrug resistance pumps like P-glycoprotein (P-gp), reducing the intracellular concentration of this compound.[4][8] Test for P-gp expression and consider using a P-gp inhibitor to see if it restores sensitivity.
Sub-optimal Dosing Schedule The timing and duration of this compound and the DNA damaging agent administration are critical. An intermittent dosing schedule, where this compound is given after the chemotherapy agent, has been explored to manage toxicity and potentially enhance efficacy.[6]
Problem: Difficulty in reliably measuring the PARP trapping effect of this compound.
Possible Cause Troubleshooting Suggestion
Assay Not Sensitive Enough Standard PARP activity assays that measure PAR production may not accurately reflect PARP trapping.[7][12]
Incorrect Assay Principle Ensure the assay you are using is designed to specifically measure the retention of PARP on DNA.
Experimental Variability Inconsistent results can arise from variations in cell density, drug concentrations, or incubation times.

Experimental Protocols

Protocol 1: In Vitro PARP Trapping Assay (Fluorescence Polarization-Based)

This protocol is adapted from the principles of the PARPtrap™ Assay.[7][12]

Objective: To quantify the ability of this compound to trap PARP1 or PARP2 on a DNA probe.

Materials:

  • Purified recombinant human PARP1 or PARP2 enzyme.

  • Fluorescently labeled DNA probe specific for PARP binding.

  • Assay buffer (optimized for PARP activity).

  • NAD+ solution.

  • This compound and other control PARP inhibitors.

  • 384-well black microplate.

  • Microplate reader capable of measuring fluorescence polarization (FP).

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

  • In a 384-well plate, add the purified PARP enzyme and the fluorescently labeled DNA probe to each well.

  • Add the diluted inhibitors to the respective wells. Include a "no compound" control and a "no NAD+" control.

  • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the PARylation reaction by adding NAD+ to all wells except the "no NAD+" control.

  • Incubate the plate for 30-60 minutes at room temperature.

  • Measure the fluorescence polarization of each well using a microplate reader.

Data Analysis:

  • The "no NAD+" control represents the maximum FP signal (100% trapping).

  • The "no compound" control represents the minimum FP signal (baseline trapping).

  • Calculate the percentage of PARP trapping for each inhibitor concentration relative to the controls.

  • Plot the percentage of trapping versus the inhibitor concentration to determine the EC50 value.

Visualizations

PARP_Inhibition_vs_Trapping cluster_0 Mechanism of Action cluster_1 Effect of this compound ssb Single-Strand Break (SSB) parp PARP1/2 ssb->parp recruitment par PARylation (Synthesis of PAR chains) parp->par catalytic activity trapped_parp Trapped PARP-DNA Complex parp->trapped_parp stabilized by release PARP Release par->release repair DNA Repair release->repair veliparib_cat This compound (Catalytic Inhibition) veliparib_cat->par inhibits veliparib_trap This compound (PARP Trapping) veliparib_trap->trapped_parp dsb Double-Strand Break (DSB) trapped_parp->dsb leads to cell_death Cell Death (in HR deficient cells) dsb->cell_death

Caption: Mechanisms of PARP catalytic inhibition versus PARP trapping by this compound.

Combination_Strategy cluster_0 Strategies to Enhance this compound's Effect This compound This compound impaired_repair Impaired DNA Repair This compound->impaired_repair chemo Chemotherapy (e.g., Temozolomide) dna_damage Increased DNA Damage chemo->dna_damage radiation Radiation radiation->dna_damage atr_inhibitor ATR Inhibitor atr_inhibitor->impaired_repair synthetic_lethality Synthetic Lethality dna_damage->synthetic_lethality impaired_repair->synthetic_lethality enhanced_cytotoxicity Enhanced Cytotoxicity synthetic_lethality->enhanced_cytotoxicity

Caption: Combination strategies to potentiate the cytotoxic effects of this compound.

Troubleshooting_Workflow start Sub-optimal this compound Efficacy q1 Is the cell line HR proficient? start->q1 a1_yes Consider HR deficient models or combination with HR inhibitors q1->a1_yes Yes q2 Is PARP trapping being effectively measured? q1->q2 No end Optimized Experimental Design a1_yes->end a2_no Use a specific PARP trapping assay (e.g., FP-based) q2->a2_no No q3 Is drug efflux a potential issue? q2->q3 Yes a2_no->end a3_yes Measure P-gp expression and consider co-treatment with a P-gp inhibitor q3->a3_yes Yes q3->end No a3_yes->end

References

Technical Support Center: Refining Veliparib Treatment Schedules for Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Veliparib treatment schedules. The information is designed to address specific issues encountered during experiments aimed at achieving synergistic effects with combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound and the principle of synthetic lethality?

A1: this compound is an oral inhibitor of poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2.[1][2] PARP-1 is a critical enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][3] By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs).[1][3]

In normal cells, DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., those with BRCA1 or BRCA2 mutations), these DSBs cannot be repaired effectively.[1][3] This leads to chromosomal instability, cell cycle arrest, and ultimately, apoptosis. This concept, where the inhibition of two DNA repair pathways simultaneously leads to cell death while blocking either one alone is not lethal, is known as "synthetic lethality".[1][3]

Q2: We are not observing the expected synergy between this compound and our chosen chemotherapeutic agent. What are the potential reasons?

A2: A lack of synergy can stem from several factors:

  • Mechanism of the Combination Agent: this compound shows the most robust synergy with DNA-damaging agents like platinum compounds (carboplatin, cisplatin) and temozolomide.[3][4] Ensure the chosen agent's mechanism aligns with potentiating DNA damage that PARP inhibition can exploit.

  • Treatment Schedule and Sequence: The timing and order of drug administration are critical. For instance, preclinical studies suggest that PARP inhibition can potentiate the effects of DNA damaging agents.[5] In clinical trials, this compound is often administered for several days concurrently with and sometimes preceding the chemotherapeutic agent to maximize the accumulation of unrepaired DNA damage.[6]

  • Cell Line/Model System: The genetic background of your model is crucial. Synergy is most pronounced in models with inherent defects in DNA repair, such as BRCA1/2 mutations or a "BRCAness" phenotype.[2][3] Using HR-proficient cell lines may not yield synergistic effects.

  • Drug Concentrations: Sub-optimal concentrations of either this compound or the combination agent may not be sufficient to induce a synergistic effect. A thorough dose-response matrix experiment is essential to identify the optimal concentration range for synergy.

  • Acquired Resistance: Cells can develop resistance to PARP inhibitors through various mechanisms, including the restoration of HR function, increased drug efflux, or stabilization of replication forks.[7][8]

Q3: Our in vivo experiments are showing excessive toxicity with a this compound-chemotherapy combination. How can we mitigate this?

A3: High toxicity is a common challenge. Consider the following troubleshooting steps:

  • Dose Reduction: This is the most direct approach. Clinical trials frequently adjust the doses of both this compound and the accompanying chemotherapy to manage toxicities like myelosuppression (neutropenia, thrombocytopenia).[9][10]

  • Modify the Dosing Schedule: Instead of continuous daily dosing, an intermittent schedule for this compound might be better tolerated while still achieving efficacy. For example, some clinical trials have explored dosing this compound for 7 or 14 days within a 21-day or 28-day cycle.[11][12]

  • Introduce Treatment-Free Intervals: A "2 weeks on, 1 week off" schedule for chemotherapy, with continuous this compound, has been implemented in clinical studies to manage hematologic toxicities.[9]

  • Supportive Care: Implement appropriate supportive care measures to manage side effects, such as growth factor support for neutropenia, which is a common dose-limiting toxicity.

Q4: How do we select the appropriate starting dose and schedule for a preclinical in vivo study?

A4: Base your preclinical schedule on established clinical trial data and in vitro results:

  • Review Clinical Data: Examine Phase I and II trial protocols for similar combinations. For example, when combining with carboplatin and paclitaxel, this compound has been tested at doses ranging from 50 mg to 200 mg twice daily.[9] With temozolomide, doses up to 150 mg twice daily have been established as the recommended phase II dose in some contexts.[13]

  • Determine In Vitro IC50: Use your in vitro data (e.g., from cell viability assays) to understand the effective concentration range. While direct translation is not possible, it provides a starting point for dosing.

  • Conduct a Pilot Tolerability Study: Before a full-scale efficacy study, run a small pilot with a few animals to determine the maximum tolerated dose (MTD) of your specific combination and schedule in your chosen animal model. Monitor for weight loss, signs of distress, and complete blood counts.

Q5: What biomarkers should we assess to confirm the mechanism of action and predict response?

A5: Key biomarkers can provide valuable insights:

  • PARP Inhibition (Pharmacodynamic Marker): Measure the levels of poly(ADP-ribose) (PAR) in peripheral blood mononuclear cells (PBMCs) or tumor tissue. A significant decrease in PAR levels after this compound administration confirms target engagement.[12]

  • DNA Damage (Response Marker): Assess the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks. An increase in γH2AX foci in tumor cells following treatment suggests that this compound is effectively potentiating DNA damage.[12][14]

  • Homologous Recombination Deficiency (Predictive Marker): Screen for mutations in BRCA1/2 or other HR pathway genes.[1] Functional assays, like assessing for FANCD2 nuclear foci formation, can identify a "BRCAness" phenotype even without a known mutation.[2][15]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability Assays
Potential Cause Troubleshooting Step
Drug Stability This compound is typically dissolved in DMSO for in vitro use. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -20°C.[14]
Cell Seeding Density Inconsistent cell numbers can lead to variability. Ensure a uniform cell density across all wells. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment.
Assay Timing The timing of drug addition and the duration of the assay are critical. For combination studies, a pre-incubation with this compound before adding the DNA-damaging agent may be necessary. Optimize the incubation time post-treatment to capture the peak cytotoxic effect.
Edge Effects in Plates The outer wells of a 96-well plate are prone to evaporation, leading to skewed results. Avoid using the outermost wells or ensure proper humidification during incubation.
Issue 2: Lack of Tumor Regression in Xenograft Models
Potential Cause Troubleshooting Step
Insufficient Drug Exposure The dose and schedule may be suboptimal. Perform pharmacokinetic (PK) analysis to ensure adequate plasma and tumor concentrations of this compound. Clinical studies show peak absorption between 0.5 and 1.5 hours.[3]
Tumor Model Resistance The chosen xenograft model may be proficient in homologous recombination. Confirm the HR status of your cell line. Consider using a patient-derived xenograft (PDX) model from a BRCA-mutated tumor.
Suboptimal Combination Schedule The timing of this compound relative to chemotherapy or radiation is crucial. Experiment with different schedules, such as administering this compound for several days leading up to and concurrently with the other agent.[6]
Tumor Heterogeneity Tumors can be heterogeneous, with some clones being resistant. Analyze post-treatment tumor tissue to investigate potential resistance mechanisms.

Quantitative Data Summary

Table 1: this compound Combination Therapy Schedules from Clinical Trials
Combination Agents Cancer Type This compound Dose & Schedule Chemotherapy/RT Schedule Recommended Phase II Dose (RP2D) / MTD Key Toxicities (Grade 3/4) Reference
Carboplatin + PaclitaxelAdvanced Solid Tumors / TNBC50-200 mg BID (daily)Carboplatin (AUC 2) + Paclitaxel (80 mg/m²) weekly (2 wks on, 1 wk off)This compound 150 mg BID (daily)Hematologic toxicities[9]
CarboplatinMetastatic Breast CancerEscalating doses (50-250 mg BID) on 7, 14, or 21-day schedulesCarboplatin (AUC 5) every 3 weeksThis compound 250 mg BID (days 1-21)Thrombocytopenia, neutropenia, lymphopenia, anemia, fatigue[2][11]
TemozolomideAcute Myeloid Leukemia20-200 mg BID (days 4-12 in C1; 1-8 in C2+)Temozolomide (200 mg/m²/day) on days 3-9 in C1; 1-5 in C2+This compound 150 mg BIDOropharyngeal mucositis/esophagitis[13]
TemozolomideMetastatic Colorectal Cancer40 mg BID (days 1-7)Temozolomide (150 mg/m²/day) on days 1-5 of a 28-day cycleN/A (Phase 2)Myelosuppression[16]
5-FU + Oxaliplatin (FOLFOX)Metastatic Pancreatic Cancer40-250 mg BID (days 1-7)Modified FOLFOX every 14 daysThis compound 200 mg BIDMyelosuppression[10]
Cyclophosphamide (metronomic)Refractory Solid Tumors20-60 mg daily (continuous)Cyclophosphamide (50 mg) dailyThis compound 60 mg dailyWell tolerated[12][17]
Cisplatin + VinorelbineTNBC / BRCA-mutated Breast CancerUp to 300 mg BID (days 1-14)Cisplatin (75 mg/m²) day 1 + Vinorelbine (25 mg/m²) days 1, 8 every 21 daysThis compound 300 mg BIDWell tolerated[4]
Radiation Therapy (RT)Endometrial Carcinoma (preclinical)1.7 µM (IC10)2, 4, 6, 8 GyN/AN/A[14]
RT + TemozolomideGlioblastoma10 mg BIDRT + TMZ (75 mg/m²) for 6 weeksTolerable dose not found due to severe myelosuppressionHematologic toxicities[18][19]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (CCK-8)

This protocol is adapted from methodologies used to assess this compound's effect on cancer cells.[14]

  • Cell Seeding: Seed cells (e.g., Ishikawa endometrial cancer cells) in a 96-well plate at a density of 5,000 cells/well. Allow cells to attach and grow for 24 hours.

  • Drug Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.5 µM to 200 µM.

  • Treatment:

    • Single Agent: Replace the medium in each well with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO).

    • Combination: For synergy studies, pre-treat cells with a fixed, non-toxic concentration of this compound (e.g., the IC10 value) for 2 hours before adding the second agent (e.g., a chemotherapeutic drug or before irradiation).

  • Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Western Blot for γH2AX and PARP

This protocol is based on methods to detect DNA damage and PARP inhibition.[14]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX (Ser139), PARP-1, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: Colony Formation Assay for Radiosensitization

This assay assesses the ability of single cells to proliferate into colonies after treatment, measuring long-term survival.[14]

  • Cell Seeding: Seed cells in 6-well plates at low densities (e.g., 800-3000 cells/well, density optimized for each cell line and radiation dose) and allow them to attach.

  • This compound Pre-treatment: Add this compound (e.g., at its IC10 concentration) to the designated wells 2 hours prior to irradiation.

  • Irradiation: Irradiate the plates with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) using a linear accelerator.

  • Incubation: After irradiation, replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the surviving fraction (SF) for each dose by normalizing to the plating efficiency of the non-irradiated control group. Plot the data on a log-linear scale to generate a cell survival curve. The sensitizer enhancement ratio (SER) can be calculated to quantify the radiosensitizing effect of this compound.

Visualizations

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Veliparib_Action This compound Intervention cluster_Cell_Fate Cell Fate DNA_Damage DNA Damage (e.g., from Chemotherapy) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1 PARP-1 SSB->PARP1 recruits SSB_Accumulation SSB Accumulation SSB->SSB_Accumulation leads to BER Base Excision Repair (BER) PARP1->BER activates PARP_Inhibition PARP Trapping & Catalytic Inhibition This compound This compound This compound->PARP1 inhibits Replication_Fork Replication Fork Collapse SSB_Accumulation->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Proficient HR-Proficient Cell (Normal, BRCA+/+) DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA-/-) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair activates Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Genomic Instability & Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis leads to Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture Select HR-Deficient & Proficient Cell Lines Dose_Response Single Agent Dose-Response (this compound, Chemo/RT) Cell_Culture->Dose_Response Synergy_Assay Combination Index / Synergy (e.g., Chou-Talalay) Dose_Response->Synergy_Assay Mechanism_Study Western Blot (γH2AX, PAR) Flow Cytometry (Apoptosis) Synergy_Assay->Mechanism_Study Xenograft Establish Xenograft/ PDX Model Mechanism_Study->Xenograft Inform In Vivo Design MTD_Study Determine Max Tolerated Dose (MTD) of Combination Xenograft->MTD_Study Efficacy_Study Efficacy Study: Tumor Growth Inhibition MTD_Study->Efficacy_Study PD_Analysis Pharmacodynamic Analysis: Tumor Biopsies (PAR, γH2AX) Efficacy_Study->PD_Analysis Troubleshooting_Tree Start Unexpected Outcome: Lack of Synergy Check_Model Is the model system HR-deficient? Start->Check_Model Check_Schedule Is the dose/schedule optimal? Check_Model->Check_Schedule Yes Solution_Model Solution: Validate HR status (e.g., Western for BRCA1/2). Switch to appropriate model. Check_Model->Solution_Model No Check_Resistance Could resistance be a factor? Check_Schedule->Check_Resistance Yes Solution_Schedule Solution: Perform dose-matrix experiment. Test different schedules (e.g., sequential vs. concurrent). Check_Schedule->Solution_Schedule No Solution_Resistance Solution: Analyze post-treatment samples for resistance markers (e.g., HR restoration). Check_Resistance->Solution_Resistance Yes No No Yes Yes

References

Validation & Comparative

Comparative analysis of Veliparib and Rucaparib in breast cancer models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for breast cancer, PARP inhibitors have emerged as a significant breakthrough, particularly for patients with deficiencies in DNA repair pathways. Among these, Veliparib and Rucaparib have been the subject of extensive research. This guide provides a comparative analysis of their performance in preclinical breast cancer models, offering insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two PARP Inhibitors

Both this compound and Rucaparib function by inhibiting poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for the repair of single-strand DNA breaks. By blocking this repair mechanism, these inhibitors lead to the accumulation of DNA damage, which, in cancer cells with pre-existing defects in other DNA repair pathways like homologous recombination (HR), triggers a synthetic lethal effect, leading to cell death. This is particularly relevant in breast cancers with mutations in BRCA1 and BRCA2 genes, which are key components of the HR pathway.

A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA. This trapping creates a toxic protein-DNA complex that further obstructs DNA replication and transcription, contributing to the drug's cytotoxicity. Preclinical evidence consistently indicates that Rucaparib is a more potent PARP trapper than this compound.[1][2] This difference in trapping efficiency may influence their respective potencies and clinical activities.

In Vitro Efficacy: A Look at Cellular Response

Direct comparative studies evaluating the half-maximal inhibitory concentration (IC50) of this compound and Rucaparib across a broad panel of breast cancer cell lines in a single study are limited. However, available data from separate studies provide insights into their individual activities.

Rucaparib has demonstrated potent inhibitory activity in various breast cancer cell lines. For instance, in a study examining multiple PARP inhibitors, Rucaparib showed effective inhibitory potency in both triple-negative breast cancer (TNBC) and HER2-positive breast cancer cells, irrespective of their BRCA mutation status.[3]

This compound has also shown efficacy in preclinical models, often in combination with chemotherapy.[4][5] Its potency as a single agent is considered to be less than that of other PARP inhibitors with stronger trapping capabilities.[6]

The following table summarizes representative IC50 values for Rucaparib in different breast cancer cell lines from a study by an independent research group. It is important to note that direct comparison with this compound is challenging due to the lack of head-to-head studies with identical experimental conditions.

Cell LineSubtypeBRCA1/2 StatusRucaparib IC50 (µM)
HCC1806TNBCWild-Type~0.9[3]
MDA-MB-231TNBCWild-TypeNot specified as highly sensitive[3]
MDA-MB-468TNBCWild-TypeNot specified as highly sensitive[3]

In Vivo Performance: Tumor Growth Inhibition in Animal Models

This compound has been extensively studied in combination with chemotherapy in various breast cancer models. For example, in BRCA1 and BRCA2 mutated breast cancer xenograft models, the combination of this compound with cisplatin and carboplatin led to tumor regression.[4]

Rucaparib has shown efficacy as a single agent in preclinical models of tumors with homologous recombination deficiencies beyond just BRCA mutations.[7]

The absence of direct comparative in vivo studies makes it difficult to definitively conclude which agent has superior tumor growth inhibition capabilities in breast cancer models. Such studies would be invaluable for a direct comparison of their therapeutic potential.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of scientific findings. Below are generalized protocols for key experiments used to evaluate PARP inhibitors.

In Vitro Cytotoxicity Assay (MTT/SRB Assay)

This assay determines the concentration of the drug that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Breast cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or Rucaparib for a specified period (e.g., 72 hours).

  • Cell Viability Assessment:

    • MTT Assay: MTT reagent is added to the wells and incubated. Viable cells convert MTT to formazan, which is then solubilized, and the absorbance is measured.

    • SRB Assay: Cells are fixed, and stained with Sulforhodamine B (SRB) dye. The bound dye is solubilized, and the absorbance is measured.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 values are determined by non-linear regression analysis.

In Vivo Xenograft Study

This experiment evaluates the anti-tumor efficacy of the drugs in a living organism.

  • Cell Implantation: Human breast cancer cells are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into treatment groups and receive this compound, Rucaparib, or a vehicle control via an appropriate route (e.g., oral gavage) at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth curves are plotted, and parameters such as tumor growth inhibition (TGI) are calculated to compare the efficacy of the treatments.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the PARP inhibition signaling pathway and a typical experimental workflow for comparing PARP inhibitors.

PARP_Inhibition_Pathway PARP Inhibition Signaling Pathway DNA_SSB DNA Single-Strand Break PARP PARP Enzyme DNA_SSB->PARP recruits PAR Poly(ADP-ribose) Chains PARP->PAR synthesizes DNA_DSB DNA Double-Strand Break PARP->DNA_DSB (unrepaired SSB leads to) BER_Complex Base Excision Repair Complex PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair This compound This compound This compound->PARP inhibits PARP_Trapping PARP Trapping This compound->PARP_Trapping (weaker) Rucaparib Rucaparib Rucaparib->PARP inhibits Rucaparib->PARP_Trapping PARP_Trapping->DNA_DSB leads to HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) Cell_Death Synthetic Lethality (Apoptosis) DNA_DSB->Cell_Death leads to HR_Deficiency->Cell_Death in context of

PARP Inhibition and Synthetic Lethality Pathway.

Experimental_Workflow Comparative Experimental Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Lines Breast Cancer Cell Lines (Varying Subtypes & BRCA status) Cytotoxicity Cytotoxicity Assay (MTT/SRB) Cell_Lines->Cytotoxicity PARP_Trapping PARP Trapping Assay Cell_Lines->PARP_Trapping DNA_Damage DNA Damage Assay (γH2AX staining) Cell_Lines->DNA_Damage IC50 Determine IC50 Values Cytotoxicity->IC50 Trapping_Potency Compare Trapping Potency PARP_Trapping->Trapping_Potency Damage_Induction Assess DNA Damage DNA_Damage->Damage_Induction TGI Calculate Tumor Growth Inhibition (TGI) IC50->TGI Inform In Vivo Dosing Xenograft Establish Breast Cancer Xenograft Models in Mice Treatment Administer this compound, Rucaparib, or Vehicle Control Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Tumor_Measurement->TGI

Workflow for comparing PARP inhibitors.

Conclusion

Both this compound and Rucaparib are effective inhibitors of the PARP enzyme, with a clear role in the treatment of breast cancers harboring DNA repair deficiencies. The primary distinction in their preclinical profiles lies in their PARP trapping ability, with Rucaparib being a more potent trapper than this compound. While in vitro data suggests Rucaparib's high potency, the lack of direct head-to-head in vivo comparative studies makes it challenging to definitively declare a superior agent in terms of tumor growth inhibition. The choice between these inhibitors in a research or clinical setting may depend on the specific context, including the desire for potent single-agent activity versus a combination strategy with chemotherapy, where a weaker trapper like this compound might offer a better toxicity profile. Further direct comparative studies are warranted to fully elucidate the relative merits of these two important therapeutic agents in the fight against breast cancer.

References

Independent Verification of Veliparib's Radiosensitizing Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Veliparib's performance as a radiosensitizing agent, supported by experimental data from independent studies. We will delve into its efficacy compared to other alternatives, detail the experimental protocols used for its validation, and visualize the key signaling pathways and experimental workflows.

Executive Summary

This compound (ABT-888) is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical components of the DNA single-strand break repair (SSBR) machinery. By inhibiting PARP, this compound compromises the repair of DNA damage induced by radiotherapy, leading to the accumulation of cytotoxic double-strand breaks and enhancing tumor cell death. Preclinical studies have consistently demonstrated this compound's ability to sensitize various cancer cell lines to radiation. However, its clinical efficacy has shown variability across different tumor types and in comparison to other PARP inhibitors. This guide will explore the nuances of its radiosensitizing properties.

Comparative Efficacy of this compound

The radiosensitizing effect of this compound has been evaluated in numerous preclinical models across a range of cancers. Key quantitative data from these studies are summarized below.

In Vitro Radiosensitization Data
Cell LineCancer TypeThis compound ConcentrationRadiation Dose (Gy)Sensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF)Key Findings
IshikawaEndometrial Carcinoma1.7 µmol/L2, 4, 6, 81.229[1]This compound significantly enhanced radiation sensitivity.[1]
D425 & D283MedulloblastomaNot specified1, 2.5, 5, 7.5Additive to synergistic effectThis compound significantly reduced colony formation in combination with radiation.[2]
SUM-190, MDA-IBC-3, SUM-149Inflammatory Breast CancerUp to 10µMNot specifiedNot specified for this compound aloneOlaparib was noted to be a more potent radiosensitizer than this compound in these cell lines.[3]
Calu-6Non-Small Cell Lung Cancer1 µmol/LNot specifiedNot specifiedThis compound alone radiosensitized NSCLC cells.[4]
In Vivo Radiosensitization Data
Xenograft ModelCancer TypeThis compound DoseRadiation RegimenKey Findings
D425MedulloblastomaNot specified18 Gy multifractionated craniospinal irradiationCombination therapy significantly increased median survival to 53 days compared to 34.5 days with radiation alone.[2]
SUM-190Inflammatory Breast CancerNot specifiedNot specifiedThe combination of a PARP inhibitor and radiation significantly delayed tumor doubling and tripling times compared to either treatment alone.[3]

Comparison with Other PARP Inhibitors

A critical aspect of evaluating this compound is its performance relative to other PARP inhibitors. The primary distinction lies in their dual mechanisms of action: enzymatic PARP inhibition and PARP-DNA trapping.

  • This compound is primarily a catalytic inhibitor of PARP with weak PARP trapping activity.[4]

  • Olaparib , in contrast, is a potent catalytic inhibitor and also an efficient PARP trapper.[3][4]

This difference in PARP trapping is believed to contribute to the observed differences in radiosensitizing potency. One study in non-small cell lung cancer cells found that while both this compound and Olaparib could radiosensitize cells, Olaparib showed a greater potentiation of radiosensitization when combined with a WEE1 inhibitor, a factor attributed to its superior PARP trapping ability.[4] Similarly, in inflammatory breast cancer cell lines, Olaparib was found to be a more potent radiosensitizer than this compound.[3]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of these findings.

Clonogenic Survival Assay

This assay is the gold standard for assessing the cytotoxic effects of ionizing radiation and the efficacy of radiosensitizers.

  • Cell Seeding: Cancer cells are seeded at a low density in 6-well plates to allow for the formation of individual colonies.

  • Drug Treatment: Cells are pre-treated with this compound or another PARP inhibitor for a specified duration (e.g., 24 hours) before irradiation.

  • Irradiation: Cells are exposed to varying doses of ionizing radiation (e.g., 2, 4, 6, 8 Gy).

  • Incubation: The plates are incubated for a period of 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed and stained with crystal violet, and colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated controls. The sensitizer enhancement ratio (SER) is then determined by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 50%) with and without the sensitizer.

γH2AX Foci Formation Assay

This immunofluorescence-based assay is used to quantify DNA double-strand breaks (DSBs), a hallmark of radiation-induced DNA damage.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound and/or radiation.

  • Fixation and Permeabilization: At various time points post-irradiation, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.

  • Microscopy and Quantification: The number of distinct fluorescent foci per nucleus is counted using a fluorescence microscope. An increase in the number and persistence of γH2AX foci in cells treated with this compound and radiation compared to radiation alone indicates inhibition of DNA repair.[2]

In Vivo Xenograft Models

Animal models are essential for evaluating the in vivo efficacy and potential toxicities of radiosensitizing agents.

  • Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into different treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation.

  • Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal survival is also tracked.

  • Endpoint Analysis: At the end of the study, tumors may be excised for histological and molecular analysis, such as immunohistochemistry for markers of apoptosis and DNA damage.[2]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Radiosensitization

The following diagram illustrates the key signaling pathway involved in this compound-mediated radiosensitization.

Veliparib_Mechanism cluster_0 Radiation-Induced DNA Damage cluster_1 PARP-Mediated Repair cluster_2 Effect of this compound cluster_3 Cellular Outcomes Radiation Ionizing Radiation SSB Single-Strand Breaks (SSBs) Radiation->SSB DSB_direct Double-Strand Breaks (DSBs) Radiation->DSB_direct PARP PARP SSB->PARP recruits Replication_Fork Replication Fork Stalling SSB->Replication_Fork unrepaired Cell_Death Apoptosis/ Cell Death DSB_direct->Cell_Death leads to BER Base Excision Repair (BER) PARP->BER activates SSB_Repair SSB Repair BER->SSB_Repair This compound This compound This compound->PARP inhibits PARP_Inhibition PARP Inhibition PARP_Inhibition->Replication_Fork leads to DSB_indirect DSBs Replication_Fork->DSB_indirect DSB_indirect->Cell_Death leads to

Caption: Mechanism of this compound-mediated radiosensitization.

Experimental Workflow for In Vitro Radiosensitization Assessment

The following diagram outlines the typical experimental workflow for evaluating the radiosensitizing properties of this compound in vitro.

Experimental_Workflow start Start: Cancer Cell Lines drug_treatment This compound Treatment (Dose-Response) start->drug_treatment irradiation Ionizing Radiation (Dose-Response) start->irradiation combination This compound + Radiation drug_treatment->combination irradiation->combination clonogenic Clonogenic Survival Assay combination->clonogenic gH2AX γH2AX Foci Formation Assay combination->gH2AX analysis Data Analysis: - Surviving Fraction - SER/DEF - Foci Quantification clonogenic->analysis gH2AX->analysis conclusion Conclusion: Radiosensitizing Effect Quantified analysis->conclusion

Caption: In vitro workflow for this compound radiosensitization studies.

Conclusion

Independent verification studies confirm that this compound possesses radiosensitizing properties across various cancer types, primarily by inhibiting PARP-mediated DNA repair. The enhancement of radiation-induced cytotoxicity has been demonstrated through both in vitro and in vivo experiments. However, its efficacy can be influenced by the specific cancer type and potentially by its lower PARP trapping activity compared to other PARP inhibitors like Olaparib. For researchers and drug development professionals, these findings underscore the importance of considering the specific molecular context of the tumor and the nuanced mechanisms of different PARP inhibitors when designing clinical trials for radiosensitization. The provided experimental protocols offer a framework for further independent validation and comparative studies in this promising area of cancer therapy.

References

Head-to-head comparison of Veliparib and Talazoparib for PARP trapping

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, particularly for tumors harboring DNA damage repair deficiencies, PARP inhibitors have emerged as a cornerstone of targeted therapy. Among these, Veliparib and Talazoparib represent two distinct profiles in their mechanism of action, primarily differing in their ability to "trap" the PARP enzyme on DNA. This guide provides a comprehensive, data-driven comparison of this compound and Talazoparib, focusing on their PARP trapping potency, cytotoxic effects, and the underlying experimental methodologies.

Executive Summary

While both this compound and Talazoparib are effective inhibitors of PARP catalytic activity, they exhibit a dramatic difference in their PARP trapping capabilities. Talazoparib is a significantly more potent PARP trapper, which correlates with greater cytotoxicity in various cancer cell lines, especially those with deficiencies in homologous recombination repair, such as BRCA1/2 mutations.[1][2][3] this compound, on the other hand, is considered a weak PARP trapper, with its primary mechanism of action being the inhibition of PARP's catalytic function.[4][5][6] This fundamental difference has significant implications for their clinical application and potential toxicities.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the key quantitative data comparing the in vitro performance of this compound and Talazoparib.

Table 1: PARP Catalytic Inhibition

InhibitorPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Reference
This compound5.22.9[7]
Talazoparib~0.5 - 1~0.2[8]

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%. Lower values indicate greater potency.

Table 2: PARP Trapping Potency

InhibitorRelative Trapping PotencyReference
This compoundWeak / Low[1][3][4][5]
TalazoparibPotent / High (reportedly 100- to 1,000-fold greater than other PARP inhibitors)[2][8][9]

PARP trapping potency refers to the ability of the inhibitor to stabilize the PARP-DNA complex, preventing the release of PARP from the site of DNA damage.

Table 3: Cytotoxicity in Cancer Cell Lines

Cell LineGenetic BackgroundThis compound IC₅₀ (µM)Talazoparib IC₅₀ (nM)Reference
DLD1-BRCA2-/-BRCA2 deficientNot specifiedNot specified, but Talazoparib is significantly more potent[10]
SUM149PTBRCA1 mutantNot specified, but Talazoparib is significantly more potentNot specified[10]
HeyA8Ovarian Cancer~25 (for synergy with MMS)~0.005 (for synergy with MMS)[4]

IC₅₀ values for cytotoxicity represent the concentration of the drug that reduces cell viability by 50%.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for PARP inhibitors involves the disruption of single-strand break (SSB) repair. When PARP is inhibited, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[11]

The key difference between this compound and Talazoparib lies in the concept of PARP trapping . While catalytic inhibition prevents PARP from signaling and recruiting other DNA repair factors, PARP trapping physically sequesters the PARP enzyme on the DNA at the site of damage.[12] These trapped PARP-DNA complexes are highly cytotoxic, as they create physical obstructions to DNA replication and transcription.[9][12] Talazoparib's superior ability to induce these toxic complexes is believed to be a major contributor to its high potency.[8][9][13]

PARP_Inhibitor_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB_1 Single-Strand Break (SSB) PARP_Activation_1 PARP Activation DNA_SSB_1->PARP_Activation_1 SSB_Repair_1 SSB Repair PARP_Activation_1->SSB_Repair_1 Viable_Cell_1 Cell Viability Maintained SSB_Repair_1->Viable_Cell_1 DNA_SSB_2 Single-Strand Break (SSB) PARP_Inhibition PARP Inhibition (this compound/Talazoparib) DNA_SSB_2->PARP_Inhibition Unrepaired_SSB Unrepaired SSBs PARP_Inhibition->Unrepaired_SSB PARP_Trapping PARP Trapping (Potent with Talazoparib) PARP_Inhibition->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation Failed_DSB_Repair Failed DSB Repair (due to HRD) DSB_Formation->Failed_DSB_Repair Cell_Death Apoptosis / Cell Death Failed_DSB_Repair->Cell_Death PARP_Trapping->Replication_Fork_Collapse Exacerbates

Caption: Mechanism of action of PARP inhibitors in HR-deficient cancer cells.

Experimental Protocols

The following sections detail the methodologies for key experiments used to compare this compound and Talazoparib.

PARP Trapping Assays

1. Cellular Fractionation and Immunoblotting:

This method quantifies the amount of PARP protein retained on chromatin.

  • Cell Treatment: Cancer cells are treated with varying concentrations of this compound or Talazoparib, often in combination with a DNA-damaging agent like methyl methanesulfonate (MMS) to induce SSBs.[4]

  • Cell Lysis and Fractionation: Cells are lysed, and subcellular components are separated into cytoplasmic, nuclear soluble, and chromatin-bound fractions using commercially available kits.[4]

  • Immunoblotting: The chromatin-bound fraction is then analyzed by SDS-PAGE and Western blotting using antibodies specific for PARP1 and a loading control (e.g., Histone H3).[4]

  • Quantification: The intensity of the PARP1 band in the chromatin fraction is quantified to determine the extent of PARP trapping.

PARP_Trapping_Workflow Cell_Culture Cancer Cell Culture Treatment Treat with PARP Inhibitor +/- DNA Damaging Agent (MMS) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Fractionation Subcellular Fractionation Lysis->Fractionation Chromatin_Isolation Isolate Chromatin-Bound Proteins Fractionation->Chromatin_Isolation SDS_PAGE SDS-PAGE Chromatin_Isolation->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Detection Detect PARP1 & Histone H3 Western_Blot->Detection Quantification Quantify PARP1 Levels Detection->Quantification

Caption: Workflow for the PARP trapping assay using cellular fractionation.

2. Proximity Ligation Assay (PLA):

PLA is an immunofluorescence-based method to detect and quantify protein-protein or protein-DNA interactions in situ.

  • Cell Preparation: Cells are cultured on chamber slides, treated with PARP inhibitors, and then fixed and permeabilized.[14]

  • Primary Antibodies: Two primary antibodies raised in different species that recognize PARP1 are used.

  • PLA Probes: Secondary antibodies conjugated with oligonucleotides (PLA probes) are added. When the primary antibodies are in close proximity (indicating trapped PARP1 on DNA), the oligonucleotides can be ligated to form a circular DNA template.

  • Amplification and Detection: The circular DNA is amplified by rolling-circle amplification, and the product is detected with a fluorescently labeled probe.

  • Imaging and Analysis: The fluorescent signals, appearing as distinct spots, are visualized by fluorescence microscopy and quantified.[14]

Cell Viability/Cytotoxicity Assays

CellTiter-Glo® Luminescent Cell Viability Assay:

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Plating and Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or Talazoparib for a specified period (e.g., 72 hours).[4]

  • Reagent Addition: The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to the wells.

  • Lysis and Luminescence: The reagent lyses the cells, and in the presence of ATP, the luciferase catalyzes a reaction that produces a luminescent signal.

  • Measurement: The luminescent signal is measured using a luminometer and is directly proportional to the number of viable cells.

  • Data Analysis: The results are used to generate dose-response curves and calculate IC₅₀ values.[4]

DNA Damage Assays

γH2AX Immunofluorescence Staining:

This assay detects the phosphorylation of the histone variant H2AX (γH2AX), which is an early marker of DNA double-strand breaks.

  • Cell Treatment and Fixation: Cells are treated with the PARP inhibitors, fixed, and permeabilized.

  • Immunostaining: Cells are incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

  • Imaging: The cells are imaged using a fluorescence microscope.

  • Analysis: The number and intensity of γH2AX foci per nucleus are quantified to assess the level of DNA damage. An increase in γH2AX foci indicates an accumulation of DSBs.[10]

Conclusion

The head-to-head comparison of this compound and Talazoparib reveals a clear distinction in their PARP trapping abilities, with Talazoparib being markedly more potent in this regard. This heightened trapping efficiency translates to greater cytotoxicity, particularly in cancer cells with compromised DNA repair pathways. The choice between these inhibitors in a clinical or research setting will depend on the specific context, including the tumor's genetic background and the desired therapeutic window. Understanding the nuances of their mechanisms, as elucidated by the experimental data and protocols presented here, is crucial for the rational design of cancer therapies leveraging PARP inhibition.

References

A Comparative Analysis of the Toxicity Profiles of Veliparib and Niraparib for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and scientists on the hematological and non-hematological toxicities of the PARP inhibitors Veliparib and Niraparib, supported by experimental data and methodologies.

In the rapidly evolving landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA damage repair pathways, particularly those with BRCA1/2 mutations. Among the numerous PARP inhibitors developed, this compound and Niraparib have been extensively studied, each demonstrating distinct clinical activity and, critically, unique toxicity profiles. This guide provides a comprehensive comparative study of the toxicities associated with this compound and Niraparib, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This compound and Niraparib, both potent inhibitors of PARP enzymes, exhibit notable differences in their safety profiles, primarily driven by their distinct mechanisms of action, including their differential ability to "trap" PARP enzymes on DNA. Niraparib is associated with a higher incidence of severe hematological toxicities, particularly thrombocytopenia, which is often dose-limiting. In contrast, this compound generally demonstrates a more modest myelosuppressive profile. Non-hematological toxicities also differ, with Niraparib being linked to a higher risk of cardiovascular events, such as hypertension and palpitations. This guide will delve into the quantitative differences in adverse events, detail the experimental protocols used to assess these toxicities, and visualize the underlying mechanistic pathways.

Comparative Toxicity Data

The following tables summarize the incidence of key grade 3 or higher adverse events observed in clinical trials of this compound and Niraparib. It is important to note that direct head-to-head comparative trials are limited, and these data are compiled from various studies, which may have different patient populations and treatment regimens.

Table 1: Comparison of Grade ≥3 Hematological Toxicities

Adverse EventThis compound (Monotherapy or Combination Therapy)Niraparib (Monotherapy)
Thrombocytopenia 2% - 12%[1]28.7% - 34%[2][3]
Neutropenia 2% - 36%[1]12.8% - 20.3%[3]
Anemia 4.2% - 30%[4]25.3% - 31%[3]

Table 2: Comparison of Common Grade ≥3 Non-Hematological Toxicities

Adverse EventThis compound (Monotherapy or Combination Therapy)Niraparib (Monotherapy)
Nausea 4%[1]<5%[5]
Vomiting Not commonly reported as Grade ≥3<5%[5]
Fatigue Grade 3: 11%[1]Not commonly reported as Grade ≥3
Hypertension Not a commonly reported toxicity~9%[6]

Key Differences in Toxicity Profiles

The data clearly indicate that Niraparib is associated with a significantly higher incidence of severe thrombocytopenia and anemia compared to this compound[1][2][3][4]. While neutropenia can be a significant toxicity for both drugs, the reported ranges vary widely for this compound depending on whether it is used as a monotherapy or in combination with chemotherapy.

A key strategy to mitigate Niraparib's hematological toxicity has been the implementation of an individualized starting dose based on a patient's baseline weight and platelet count[7][8]. This approach has been shown to reduce the incidence of severe hematological adverse events[6].

Regarding non-hematological toxicities, while both drugs can cause gastrointestinal issues like nausea and fatigue, these are generally low-grade[1][5]. A notable distinction is the association of Niraparib with cardiovascular events, particularly hypertension, which is not a prominent toxicity of this compound[6].

Mechanistic Insights into Toxicity Differences

The disparity in the toxicity profiles of this compound and Niraparib can be partly attributed to their differential PARP trapping potency. PARP trapping is the process by which PARP inhibitors lock the PARP enzyme onto DNA, leading to the formation of cytotoxic PARP-DNA complexes. The potency of PARP trapping has been correlated with the extent of bone marrow toxicity[2].

  • This compound is considered a relatively weak PARP trapper compared to other clinical PARP inhibitors[1][3][9]. Its primary mechanism of action is through catalytic inhibition of PARP.

  • Niraparib exhibits a more potent PARP trapping ability than this compound, which is thought to contribute to its more pronounced myelosuppressive effects[10][11].

The cardiovascular toxicity of Niraparib may be linked to off-target effects. Preclinical studies suggest that Niraparib can inhibit dopamine, norepinephrine, and serotonin transporters, which could contribute to observed hypertension and palpitations[12].

Experimental Protocols

The assessment of this compound and Niraparib toxicity involves a range of in vitro and in vivo experimental protocols.

In Vitro Toxicity Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the PARP inhibitors on cancer cell lines and normal cells (e.g., hematopoietic progenitor cells).

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound or Niraparib for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by the PARP inhibitors.

  • Methodology:

    • Treat cells with the PARP inhibitors at various concentrations and time points.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry.

    • Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

In Vivo Animal Toxicity Studies
  • Objective: To evaluate the systemic toxicity of the PARP inhibitors in animal models (e.g., mice, rats).

  • Methodology:

    • Administer this compound or Niraparib to animals via the intended clinical route (e.g., oral gavage) at various dose levels for a defined period.

    • Monitor the animals for clinical signs of toxicity, body weight changes, and food/water consumption.

    • Collect blood samples at regular intervals for complete blood counts (CBC) and serum chemistry analysis to assess hematological and organ toxicity.

    • At the end of the study, perform a complete necropsy and collect organs for histopathological examination.

Visualizing the Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the toxicity of this compound and Niraparib.

PARP_Trapping_Mechanism cluster_DNA_Damage DNA Damage cluster_PARP_Inhibition PARP Inhibition cluster_Cellular_Outcome Cellular Outcome Single-Strand_Break Single-Strand Break Catalytic_Inhibition Catalytic Inhibition Single-Strand_Break->Catalytic_Inhibition PARP Activation This compound This compound (Weak Trapper) This compound->Catalytic_Inhibition PARP_Trapping PARP Trapping This compound->PARP_Trapping Less Potent Niraparib Niraparib (Potent Trapper) Niraparib->Catalytic_Inhibition Niraparib->PARP_Trapping More Potent Catalytic_Inhibition->PARP_Trapping DNA_Repair DNA Repair Catalytic_Inhibition->DNA_Repair Inhibited Cell_Death Cell Death (Toxicity) PARP_Trapping->Cell_Death

Caption: Differential PARP trapping potency of this compound and Niraparib leading to cytotoxicity.

Experimental_Workflow_Toxicity In_Vitro_Studies In Vitro Studies Cell_Lines Cancer & Normal Cell Lines In_Vitro_Studies->Cell_Lines Cell_Viability Cell Viability Assays (e.g., MTT) Cell_Lines->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Lines->Apoptosis_Assay In_Vivo_Studies In Vivo Studies Animal_Models Rodent Models In_Vivo_Studies->Animal_Models Toxicity_Assessment Systemic Toxicity Assessment Animal_Models->Toxicity_Assessment Hematology Hematology (CBC) Toxicity_Assessment->Hematology Histopathology Histopathology Toxicity_Assessment->Histopathology

Caption: General experimental workflow for assessing PARP inhibitor toxicity.

Conclusion

The choice between this compound and Niraparib in a clinical or developmental context requires a careful consideration of their respective toxicity profiles. Niraparib's higher incidence of hematological toxicities, particularly thrombocytopenia, necessitates vigilant monitoring and proactive management strategies such as individualized dosing. This compound's more favorable hematological safety profile may make it a more suitable candidate for combination therapies with other myelosuppressive agents. The differences in their PARP trapping abilities and potential off-target effects provide a mechanistic basis for these distinct safety profiles. Further head-to-head clinical trials would be invaluable in providing a more definitive comparison and guiding optimal patient selection and treatment strategies. This guide serves as a foundational resource for professionals in the field to make informed decisions in the ongoing development and application of these important cancer therapeutics.

References

The Double-Edged Sword: How 53BP1 Loss Confers Veliparib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. One such critical mechanism is the loss of the tumor suppressor protein 53BP1 in the context of PARP inhibitors like Veliparib. This guide provides an objective comparison of cellular responses to this compound in the presence and absence of 53BP1, supported by experimental data and detailed protocols.

The efficacy of PARP inhibitors, such as this compound, is largely dependent on the concept of synthetic lethality, particularly in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, often due to mutations in genes like BRCA1. PARP inhibitors trap PARP enzymes on single-strand DNA breaks, which then collapse replication forks, leading to double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be accurately repaired, resulting in cell death.

However, a significant challenge in the clinical use of PARP inhibitors is the development of resistance. One key mechanism of acquired resistance in BRCA1-mutated cancers is the loss of 53BP1. 53BP1 is a crucial protein that promotes non-homologous end joining (NHEJ), a major DNA double-strand break repair pathway, while simultaneously inhibiting HR.[1][2][3][4] In the absence of functional BRCA1, 53BP1's inhibition of HR is a key driver of synthetic lethality with PARP inhibitors. When 53BP1 is lost, the block on HR is lifted, partially restoring this repair pathway and thus rendering the cancer cells resistant to PARP inhibition.[5][6][7][8]

Comparative Efficacy of this compound: 53BP1-Proficient vs. 53BP1-Deficient Cells

The differential response to this compound based on 53BP1 status can be quantitatively assessed through various in vitro and in vivo experiments. The following tables summarize key experimental data from studies investigating this phenomenon.

Cell Line/Model53BP1 StatusThis compound (Olaparib) IC50Key FindingsReference
KB1P-B11 (BRCA1-deficient mouse mammary tumor cells)ProficientLower (Sensitive)Cells are sensitive to PARP inhibition.[9]
KB1P-B11 with shRNA against 53BP1DeficientHigher (Resistant)Loss of 53BP1 leads to reduced sensitivity to olaparib.[9]
KB1P-G3 (BRCA1-deficient mouse mammary tumor cells)ProficientLower (Sensitive)Cells are sensitive to PARP inhibition.[9]
KB1P-G3 with shRNA against 53BP1DeficientHigher (Resistant)Depletion of 53BP1 results in reduced sensitivity to olaparib.[9]
ATM-deficient breast cancer cellsProficientSensitive to PARP inhibitor in combination with ATM inhibitorInhibition of ATM increases cytotoxicity of PARP inhibitor.[10]
ATM-deficient breast cancer cells with shRNA against 53BP1DeficientResistant to PARP inhibitor in combination with ATM inhibitorDepletion of 53BP1 reduces the cytotoxic effect of combined PARP and ATM inhibition.[10]
Experiment53BP1-Proficient (BRCA1-deficient)53BP1-Deficient (BRCA1-deficient)ImplicationReference
RAD51 Foci Formation (marker for HR) Absent or significantly reduced upon DNA damageRestored formation of RAD51 foci upon DNA damageLoss of 53BP1 restores homologous recombination activity.[5][9]
Clonogenic Survival Assay Low cell survival in the presence of PARP inhibitorIncreased cell survival in the presence of PARP inhibitor53BP1 loss confers resistance to PARP inhibitor-induced cell death.[9]

Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of the molecules involved, the following diagrams illustrate the core signaling pathways and a typical experimental workflow.

DNA_Repair_Pathway cluster_0 DNA Double-Strand Break cluster_1 Non-Homologous End Joining (NHEJ) cluster_2 Homologous Recombination (HR) DSB DSB Ku Ku DSB->Ku binds MRN MRN DSB->MRN binds DNA_PKcs DNA_PKcs Ku->DNA_PKcs recruits Ligase_IV Ligase IV DNA_PKcs->Ligase_IV activates Ligase_IV->DSB repairs (error-prone) CtIP CtIP MRN->CtIP recruits BRCA1 BRCA1 CtIP->BRCA1 promotes resection RAD51 RAD51 BRCA1->RAD51 loads RAD51->DSB repairs (error-free) 53BP1 53BP1 53BP1->Ku promotes 53BP1->CtIP inhibits

Figure 1. Simplified DNA double-strand break repair pathway choice.

Veliparib_Resistance_Workflow cluster_0 Cell Culture & Treatment cluster_1 53BP1 Status Manipulation cluster_2 Analysis Start BRCA1-deficient cancer cells shRNA_53BP1 Transfect with shRNA against 53BP1 Start->shRNA_53BP1 shRNA_Control Transfect with control shRNA Start->shRNA_Control Treat_Veli Treat with this compound Viability Cell Viability Assay (e.g., MTS, Clonogenic) Treat_Veli->Viability HR_Assay HR Assessment (RAD51 Foci Formation) Treat_Veli->HR_Assay Treat_Control Control (DMSO) Treat_Control->Viability Treat_Control->HR_Assay shRNA_53BP1->Treat_Veli shRNA_53BP1->Treat_Control Western Western Blot (Confirm 53BP1 knockdown) shRNA_53BP1->Western shRNA_Control->Treat_Veli shRNA_Control->Treat_Control shRNA_Control->Western

Figure 2. Experimental workflow to validate the role of 53BP1 loss.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the literature.

Cell Viability Assays (General Protocol)

Cell viability can be assessed using various methods, such as MTS or colony formation assays.[10][11][12][13][14]

MTS Assay:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO).

  • Incubate for the desired treatment period (e.g., 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Survival Assay:

  • Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Allow cells to attach overnight.

  • Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Remove the drug-containing medium, wash with PBS, and add fresh medium.

  • Allow the cells to grow for 10-14 days until visible colonies form.

  • Fix the colonies with a mixture of methanol and acetic acid.

  • Stain the colonies with crystal violet.

  • Count the number of colonies (typically containing >50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

RAD51 Foci Formation Assay

This assay is used to visualize the assembly of RAD51 at sites of DNA damage, a key step in homologous recombination.

  • Grow cells on coverslips in a multi-well plate.

  • Induce DNA damage, for example, by treating with a DNA damaging agent or ionizing radiation.

  • Fix the cells with 4% paraformaldehyde at a specific time point post-damage.

  • Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).

  • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Incubate with a primary antibody against RAD51.

  • Wash with PBS.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and quantify the number of RAD51 foci per nucleus using a fluorescence microscope.

Western Blot for 53BP1 Knockdown Verification

This technique is essential to confirm the successful depletion of the 53BP1 protein following shRNA or siRNA treatment.

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for 53BP1.

  • Wash the membrane with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control, such as beta-actin or GAPDH, to ensure equal protein loading.

Conclusion

The loss of 53BP1 is a clinically relevant mechanism of resistance to PARP inhibitors like this compound in BRCA1-deficient tumors. This resistance is mediated by the partial restoration of homologous recombination. Understanding the underlying molecular pathways and having robust experimental protocols to validate these findings are crucial for the development of next-generation therapies and strategies to overcome resistance. The data and methods presented in this guide provide a foundational resource for researchers in the field of oncology and drug development.

References

Benchmarking Veliparib's Chemotherapy Potentiation Against Other PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of Poly (ADP-ribose) polymerase (PARP) inhibitors with chemotherapy has emerged as a promising approach to enhance the efficacy of DNA-damaging agents in oncology. Veliparib (ABT-888), a potent inhibitor of PARP-1 and PARP-2, has been extensively evaluated in this context. This guide provides an objective comparison of this compound's ability to potentiate chemotherapy against other prominent PARP inhibitors, supported by experimental data from preclinical and clinical studies.

Quantitative Data Summary

The following tables summarize key efficacy and safety data from comparative studies involving this compound and other PARP inhibitors in combination with chemotherapy.

Table 1: Preclinical Efficacy of PARP Inhibitors in Combination with Chemotherapy
PARP InhibitorChemotherapy AgentCancer ModelKey FindingsReference
This compound TemozolomideEwing Sarcoma (orthotopic mouse model)Synergistic antitumor activity. Initially less active than Olaparib or BMN-673 at lower doses, but demonstrated similar efficacy at higher, tolerable doses.[1]
Olaparib TemozolomideEwing Sarcoma (orthotopic mouse model)Demonstrated synergy with temozolomide.[1]
BMN-673 (Talazoparib) TemozolomideEwing Sarcoma (orthotopic mouse model)Showed synergistic effects when combined with temozolomide.[1]
This compound TemozolomideGlioblastoma Multiforme (GBM) XenograftsPotentiated TMZ cytotoxicity in both TMZ-sensitive and resistant cell lines in vitro. However, in vivo sensitizing effects were restricted to TMZ-sensitive models.[2]
Olaparib Temozolomide-Greater in vitro activity in combination with temozolomide compared to this compound + temozolomide, potentially due to higher PARP trapping.[1]
Table 2: Clinical Efficacy of this compound in Combination with Chemotherapy
Cancer TypePhaseTreatment ArmsProgression-Free Survival (PFS)Overall Survival (OS)Objective Response Rate (ORR)Reference
Advanced Squamous NSCLC IIIThis compound + Carboplatin/Paclitaxel vs. Placebo + Carboplatin/PaclitaxelNo significant difference (median 5.6 months per arm)Median 12.2 vs. 11.2 months (favored this compound)-[3]
Metastatic Breast Cancer (BRCA1/2 mutated) II1. This compound + Carboplatin/Paclitaxel 2. This compound + Temozolomide 3. Placebo + Carboplatin/Paclitaxel---[4]
Advanced Ovarian Cancer (Newly Diagnosed) III (VELIA)1. This compound (throughout) + Chemo 2. This compound (upfront) + Chemo 3. Placebo + ChemoMedian 23.5 vs. 17.3 months (this compound throughout vs. Control)-84% (this compound throughout) vs. 74% (Control)[5][6]
Advanced Breast Cancer (gBRCA mutated) III (BROCADE3)This compound + Carboplatin/Paclitaxel vs. Placebo + Carboplatin/PaclitaxelMedian 14.5 vs. 12.6 months--[6]
Glioblastoma (Newly Diagnosed, MGMT-hypermethylated) II/IIIThis compound + Temozolomide vs. Placebo + TemozolomideNo significant differenceMedian 28.1 vs. 24.8 months (not statistically significant)-[7]
Table 3: Comparative Clinical Efficacy of Other PARP Inhibitors with Chemotherapy
PARP InhibitorCancer TypePhaseTreatment ArmsProgression-Free Survival (PFS)Reference
Olaparib Recurrent Platinum-Sensitive Ovarian CancerIIOlaparib + Carboplatin/Paclitaxel vs. Chemotherapy alone-[8]
Talazoparib Advanced Breast Cancer (gBRCA mutated)III (EMBRACA)Talazoparib monotherapy vs. ChemotherapyMedian 8.6 vs. 5.6 months[9]
Niraparib Platinum-Sensitive Recurrent Ovarian Cancer-Niraparib + Bevacizumab vs. Niraparib aloneMedian 11 vs. 5 months[10]
Olaparib Platinum-Sensitive Ovarian CancerIIIOlaparib + Cediranib vs. Olaparib alone vs. ChemotherapyNo significant difference between the three arms[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols from key studies.

Preclinical In Vivo Study: PARP Inhibitors with Temozolomide in Ewing Sarcoma
  • Objective: To evaluate the synergistic antitumor activity of this compound, Olaparib, and BMN-673 (Talazoparib) with temozolomide.

  • Animal Model: Orthotopic mouse model of Ewing sarcoma.

  • Treatment Regimen:

    • PARP inhibitors (this compound, Olaparib, or BMN-673) were administered at specified dosages.

    • Temozolomide was administered in combination with the PARP inhibitors.

    • A control group received the vehicle.

    • In some experiments, irinotecan was also added to the combination.

  • Efficacy Assessment: Tumor growth was monitored and compared between the different treatment groups.

  • Key Findings: While all three PARP inhibitors showed synergy with temozolomide, this compound was noted to be less active at lower doses but achieved similar efficacy to the other inhibitors at higher, well-tolerated doses.[1]

Clinical Trial Protocol: Phase III VELIA Study in Ovarian Cancer
  • Objective: To assess the efficacy and safety of this compound added to first-line chemotherapy and continued as maintenance monotherapy in newly diagnosed high-grade serous ovarian cancer.

  • Study Design: A randomized, three-arm, placebo-controlled Phase III trial.

  • Patient Population: Patients with newly diagnosed stage III or IV high-grade serous ovarian, fallopian tube, or primary peritoneal cancer.

  • Treatment Arms:

    • This compound Throughout: this compound (150 mg twice daily) combined with carboplatin and paclitaxel, followed by this compound maintenance (400 mg twice daily).

    • This compound Combination Only: this compound (150 mg twice daily) with carboplatin and paclitaxel, followed by placebo maintenance.

    • Control: Placebo combined with carboplatin and paclitaxel, followed by placebo maintenance.

  • Primary Endpoint: Progression-free survival.

  • Key Findings: The "this compound throughout" arm demonstrated a significant improvement in PFS compared to the control arm.[5][11]

Clinical Trial Protocol: Phase II Study of this compound with Temozolomide in Glioblastoma
  • Objective: To determine the efficacy of this compound in combination with temozolomide in patients with newly diagnosed glioblastoma multiforme.[12]

  • Study Design: A randomized, placebo-controlled Phase II/III trial.

  • Patient Population: Patients with newly diagnosed glioblastoma multiforme.

  • Treatment Arms:

    • Experimental Arm: this compound administered orally twice daily on days 1-7 in combination with standard temozolomide (150-200 mg/m² on days 1-5 of a 28-day cycle).

    • Control Arm: Placebo administered on the same schedule with standard temozolomide.

  • Primary Endpoint: Overall survival.

  • Key Findings: The addition of this compound to temozolomide did not significantly extend overall survival in patients with MGMT-hypermethylated glioblastoma.[7]

Visualizations

Signaling Pathway: PARP Inhibition and Chemotherapy Synergy

The synergistic effect of PARP inhibitors and DNA-damaging chemotherapy is rooted in the concept of synthetic lethality.

PARP_Inhibition_Synergy cluster_0 DNA Damage & Repair cluster_1 Therapeutic Intervention Chemotherapy Chemotherapy DNA_SSB Single-Strand Breaks (SSBs) Chemotherapy->DNA_SSB Induces PARP PARP Enzyme DNA_SSB->PARP Activates Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse Leads to (during replication) BER Base Excision Repair (BER) PARP->BER Mediates BER->DNA_SSB Repairs DNA_DSB Double-Strand Breaks (DSBs) HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR Repaired by (in HR-proficient cells) Cell_Death Apoptosis / Cell Death DNA_DSB->Cell_Death Leads to (in HR-deficient cells) This compound This compound This compound->PARP Inhibits Replication_Fork_Collapse->DNA_DSB Preclinical_Workflow cluster_0 In Vitro cluster_1 In Vivo Cell_Lines Select Cancer Cell Lines (e.g., BRCA-proficient and deficient) Treatment_Groups Treat with: - Chemotherapy alone - PARPi alone (this compound, Olaparib, etc.) - Combination of Chemo + PARPi Cell_Lines->Treatment_Groups Viability_Assay Assess Cell Viability (e.g., MTT, CellTiter-Glo) Treatment_Groups->Viability_Assay DNA_Damage_Assay Measure DNA Damage (e.g., γH2AX staining) Treatment_Groups->DNA_Damage_Assay Data_Analysis_In_Vitro Analyze Synergy (e.g., Combination Index) Viability_Assay->Data_Analysis_In_Vitro DNA_Damage_Assay->Data_Analysis_In_Vitro Xenograft_Model Establish Tumor Xenografts in Mice Data_Analysis_In_Vitro->Xenograft_Model Inform in vivo studies Animal_Treatment Administer Treatments (as per in vitro arms) Xenograft_Model->Animal_Treatment Tumor_Measurement Monitor Tumor Volume Animal_Treatment->Tumor_Measurement Toxicity_Assessment Assess Animal Weight and Health Animal_Treatment->Toxicity_Assessment Data_Analysis_In_Vivo Compare Tumor Growth Inhibition Tumor_Measurement->Data_Analysis_In_Vivo Toxicity_Assessment->Data_Analysis_In_Vivo

References

Safety Operating Guide

Safeguarding Researchers: Essential Personal Protective Equipment and Disposal Protocols for Veliparib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Veliparib. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.

This compound, a potent PARP inhibitor, requires meticulous handling due to its potential health hazards. The following procedures for personal protective equipment (PPE) and disposal are based on established safety data sheets and handling guidelines to ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE) for Handling this compound

Proper PPE is the first line of defense against accidental exposure. The following table summarizes the required equipment for handling this compound in a research setting.[1][2][3]

PPE CategoryRecommended EquipmentStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile). Fire/flame resistant and impervious clothing or lab coat.EN 374 (EU)
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]NIOSH/MSHA or EN 149 approved.

Note: Occupational exposure limits for this compound are not currently established. Therefore, a conservative approach to PPE is highly recommended.

Experimental Protocols: Safe Handling and Disposal Workflow

The following step-by-step procedures detail the safe handling and disposal of this compound.

Handling Protocol:
  • Preparation:

    • Ensure adequate ventilation in the handling area, preferably within a certified chemical fume hood.[1]

    • Assemble all necessary materials, including this compound, solvents, and experimental apparatus, within the designated workspace.

    • Don all required PPE as specified in the table above.

  • Weighing and Reconstitution:

    • Handle solid this compound with care to avoid dust formation.[1]

    • If reconstituting, slowly add the solvent to the solid to prevent splashing.

  • Experimental Use:

    • Conduct all procedures involving this compound within the fume hood.

    • Avoid direct contact with the substance and solutions.

    • Use Luer-Lok syringes and other secure fittings to prevent leaks and spills.[5]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with this compound. A detergent solution followed by a thorough rinse is a general recommendation.[6]

    • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.

Disposal Protocol:

This compound and all contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, wipes, plasticware) in a designated, clearly labeled hazardous waste container.[5]

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[5]

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated secondary containment area.

  • Disposal Request:

    • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department.

Visualizing the Workflow: Handling and Disposal of this compound

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Veliparib_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Handling Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe handle_drug 3. Weigh & Reconstitute This compound don_ppe->handle_drug experiment 4. Conduct Experiment handle_drug->experiment decontaminate 5. Decontaminate Surfaces & Equipment experiment->decontaminate segregate_waste 6. Segregate Waste (Solid & Liquid) decontaminate->segregate_waste dispose 7. Dispose as Hazardous Waste segregate_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Veliparib
Reactant of Route 2
Reactant of Route 2
Veliparib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.